2-(Allylsulfonyl)-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-prop-2-enylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-7-8(2)4-5-10-9/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNCBSUJXXFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249891-89-0 | |
| Record name | 2-(Allylsulfonyl)-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Allylsulfonyl)-4-methylpyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and, where available, biological properties of 2-(Allylsulfonyl)-4-methylpyridine. The information is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.
Core Physical and Chemical Properties
This compound is a pyridine derivative characterized by an allylsulfonyl group at the 2-position and a methyl group at the 4-position. Its chemical structure and key identifiers are presented below.
Structure:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11NO2S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 197.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2249891-89-0 | --INVALID-LINK-- |
| Appearance | White to yellow powder or crystals | --INVALID-LINK-- |
| Melting Point | 116 °C | --INVALID-LINK-- |
| Purity | >98.0% (by HPLC or GC) | --INVALID-LINK--, --INVALID-LINK-- |
| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | --INVALID-LINK-- |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]+ | 198.05834 | 139.6 |
| [M+Na]+ | 220.04028 | 149.3 |
| [M-H]- | 196.04378 | 142.6 |
| [M+NH4]+ | 215.08488 | 158.5 |
| [M+K]+ | 236.01422 | 145.8 |
| [M+H-H2O]+ | 180.04832 | 133.7 |
| [M+HCOO]- | 242.04926 | 157.1 |
| [M+CH3COO]- | 256.06491 | 180.7 |
| [M+Na-2H]- | 218.02573 | 144.4 |
| [M]+ | 197.05051 | 142.8 |
| [M]- | 197.05161 | 142.8 |
| Data sourced from PubChemLite and calculated using CCSbase.[1] |
Experimental Protocols
Proposed Synthesis Workflow
A potential synthetic pathway for this compound could involve the oxidation of the corresponding sulfide, 2-(allylthio)-4-methylpyridine. This precursor could be synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-4-methylpyridine and allyl mercaptan.
Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine (Hypothetical Protocol)
-
To a solution of 2-chloro-4-methylpyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base, for example, sodium hydride (1.1 eq), at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add allyl mercaptan (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(allylthio)-4-methylpyridine.
Step 2: Oxidation to this compound (Hypothetical Protocol)
-
Dissolve 2-(allylthio)-4-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.
Analytical Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed using a standard battery of analytical techniques.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing the biological activity or the signaling pathways modulated by this compound. The presence of the pyridine ring, a common scaffold in many biologically active compounds, suggests potential for various pharmacological activities. The allylsulfonyl group may also contribute to its biological profile, potentially acting as a Michael acceptor or influencing the compound's pharmacokinetic properties.
Given the lack of specific data, any discussion of its mechanism of action would be purely speculative. Further research, including in vitro and in vivo screening, is necessary to elucidate the biological effects of this compound.
Conclusion
This compound is a readily characterizable small molecule with potential for further investigation in drug discovery and development. While its physical and chemical properties are partially documented, a significant gap exists in the understanding of its synthesis and biological activity. The proposed synthetic and analytical workflows provide a starting point for researchers interested in exploring the potential of this compound. Future studies are warranted to uncover its pharmacological profile and potential therapeutic applications.
References
Synthesis of 2-(Allylsulfonyl)-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic route to 2-(Allylsulfonyl)-4-methylpyridine, a valuable building block in medicinal chemistry and organic synthesis. The described two-step methodology involves the initial synthesis of a sulfide intermediate followed by its oxidation to the target sulfone. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of 2-chloro-4-methylpyridine with allyl mercaptan to yield 2-(allylthio)-4-methylpyridine. The subsequent step is the selective oxidation of the sulfide intermediate to the desired sulfone using a potent oxidizing agent.
Experimental Protocols
Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine
This procedure details the synthesis of the sulfide intermediate from commercially available starting materials.
Reaction Scheme:
Allyl-S-Py(4-Me) + [O] -> Allyl-SO₂-Py(4-Me)
Caption: Logical relationship of key stages in the synthesis and purification process.
In-depth Technical Guide: Spectroscopic and Application Data for CAS 2249891-89-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the available spectroscopic and application data for the chemical compound identified by CAS number 2249891-89-0. The compound is chemically named 2-(Allylsulfonyl)-4-methylpyridine . This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Compound Identity:
| Identifier | Value |
| CAS Number | 2249891-89-0 |
| Chemical Name | This compound |
| Synonym | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine |
| Molecular Formula | C₉H₁₁NO₂S[1] |
| Molecular Weight | 197.25 g/mol [1] |
Spectroscopic Data
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and are presented below. This data is valuable for mass spectrometry-based identification and characterization of the compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 198.05834 | 139.6 |
| [M+Na]⁺ | 220.04028 | 149.3 |
| [M-H]⁻ | 196.04378 | 142.6 |
| [M+NH₄]⁺ | 215.08488 | 158.5 |
| [M+K]⁺ | 236.01422 | 145.8 |
| [M+H-H₂O]⁺ | 180.04832 | 133.7 |
| [M+HCOO]⁻ | 242.04926 | 157.1 |
| [M+CH₃COO]⁻ | 256.06491 | 180.7 |
| [M+Na-2H]⁻ | 218.02573 | 144.4 |
| [M]⁺ | 197.05051 | 142.8 |
| [M]⁻ | 197.05161 | 142.8 |
| Data sourced from PubChem.[1] |
Experimental Protocol for Mass Spectrometry (General):
A standard protocol for acquiring mass spectrometry data would involve dissolving a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) and introducing it into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). The instrument would be calibrated, and data acquired in both positive and negative ion modes to observe the different adducts. For collision cross-section measurements, ion mobility mass spectrometry would be employed.
Chemical Synthesis and Reactions
This compound is utilized as a reagent in palladium-catalyzed cross-coupling reactions. It serves as a stable, solid precursor to a pyridine sulfinate, which is a key nucleophilic partner in these reactions.
Palladium-Catalyzed Cross-Coupling Reaction
The following is a representative experimental protocol for a palladium-catalyzed cross-coupling reaction using a similar 2-(allylsulfonyl)pyridine derivative. This protocol can be adapted for this compound.
Experimental Protocol:
-
Reaction Setup: To a pressure-resistant reaction vessel, add the 2-(allylsulfonyl)pyridine reagent, palladium(II) acetate (catalyst), a suitable phosphine ligand (e.g., P(tBu)₂Me·HBF₄), and a base (e.g., cesium carbonate).
-
Solvent and Reactant Addition: Purge the vessel with an inert gas (e.g., nitrogen or argon). Add a degassed solvent, such as N,N-dimethylformamide (DMF), followed by the aryl halide coupling partner.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified period (e.g., 17 hours).
-
Workup: After cooling the reaction to room temperature, quench the reaction with water.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether.
-
Purification: Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Palladium-Catalyzed Cross-Coupling:
References
Structural Analysis and Confirmation of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural confirmation of 2-(Allylsulfonyl)-4-methylpyridine, a sulfonylpyridine derivative of interest in medicinal chemistry and drug development. The document outlines the key analytical techniques and experimental protocols used to elucidate and verify its chemical structure, and presents the corresponding data in a clear, structured format. Furthermore, it explores the potential biological context of this class of compounds as cysteine-reactive electrophiles.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an allylsulfonyl group at the 2-position.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Synonym | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine |
| Appearance | White to yellow powder/crystal |
| Purity (typical) | >98.0% (HPLC) |
Spectroscopic and spectrometric analysis
The structural confirmation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this exact molecule is not publicly available, the following sections detail the expected analytical data based on closely related analogs and established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of similar sulfonylpyridine structures.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | δ (ppm) |
| Pyridine-H3 | ~7.8-8.0 |
| Pyridine-H5 | ~7.2-7.4 |
| Pyridine-H6 | ~8.6-8.8 |
| Allyl-CH= | ~5.8-6.0 |
| Allyl-=CH₂ (trans) | ~5.2-5.4 |
| Allyl-=CH₂ (cis) | ~5.1-5.3 |
| Allyl-CH₂ | ~4.0-4.2 |
| Methyl-CH₃ | ~2.4-2.6 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Obtain the high-resolution mass of the molecular ion to confirm the elemental composition.
-
Data Analysis: Analyze the mass spectrum for the presence of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and characteristic fragment ions.
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.0583 |
| [M+Na]⁺ | 220.0402 |
| [M+K]⁺ | 236.0142 |
| [M-H]⁻ | 196.0438 |
Synthesis and Characterization Workflow
The general workflow for the synthesis and structural confirmation of this compound is outlined below.
Biological Context: Cysteine-Reactive Electrophiles and the KEAP1-NRF2 Signaling Pathway
2-Sulfonylpyridines have been identified as a class of tunable, cysteine-reactive electrophiles. These compounds can selectively react with cysteine residues in proteins, leading to the modulation of their function. One of the key signaling pathways regulated by such electrophiles is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophilic compounds, such as 2-sulfonylpyridines, can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a battery of cytoprotective enzymes.
Conclusion
The structural characterization of this compound relies on a combination of standard and advanced analytical techniques. While specific experimental data for this molecule is not widely published, the expected outcomes from NMR and mass spectrometry, based on analogous compounds, provide a robust framework for its confirmation. The understanding of its potential role as a cysteine-reactive electrophile opens avenues for its investigation in the context of cellular signaling pathways, such as the Keap1-Nrf2 system, which is of significant interest in drug discovery and development. This guide provides the foundational knowledge for researchers and scientists to approach the analysis and potential application of this and related sulfonylpyridine compounds.
Reactivity Profile of 2-(Allylsulfonyl)-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2-(Allylsulfonyl)-4-methylpyridine. This compound serves as a versatile and stable precursor to the 4-methylpyridine-2-sulfinate anion, a valuable nucleophile in modern synthetic chemistry, particularly in the construction of biaryl and heteroaryl-aryl linkages. This guide details its primary application in palladium-catalyzed cross-coupling reactions and explores its potential reactivity in Michael additions, reactions involving carbanion intermediates, and interactions with organometallic reagents. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic pathway diagrams are provided to facilitate its application in research and drug development.
Introduction
Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. Consequently, the development of efficient methods for their functionalization is of paramount importance. This compound has emerged as a key reagent, functioning as a stable, solid surrogate for the often unstable and difficult-to-handle pyridine-2-sulfinate salts.[1][2] The allylsulfonyl group's stability to a range of synthetic conditions allows for the manipulation of other functional groups on the pyridine ring before its activation in a cross-coupling reaction.[2] This guide aims to consolidate the known and inferred reactivity of this compound to serve as a practical resource for synthetic chemists.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [3] |
| Molecular Weight | 197.25 g/mol | [3] |
| Appearance | White to yellow powder/crystal | [3] |
| Purity | >98.0% (HPLC) | [3] |
| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [4] |
| CAS Number | 2249891-89-0 | [4] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not explicitly available in the reviewed literature. The data for the parent 4-methylpyridine are available but not directly applicable for detailed structural confirmation of the title compound.
Core Reactivity Profile
The reactivity of this compound is dominated by three key features: its role as a sulfinate precursor in palladium catalysis, the electrophilicity of the allylic double bond, and the acidity of the protons alpha to the sulfonyl group.
Palladium-Catalyzed Desulfinylative Cross-Coupling
The most significant application of 2-(allylsulfonyl)pyridines is their use as latent nucleophiles in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[5] This process involves an in situ deallylation to generate a palladium-sulfinate intermediate, which then undergoes desulfinylative coupling to form a new carbon-carbon bond.
This protocol for a closely related analogue is provided as a representative example.[2]
Materials:
-
2-(Allylsulfonyl)-5-methylpyridine (592 mg, 3.0 mmol, 1.5 equiv.)
-
Palladium(II) acetate (22 mg, 0.1 mmol, 5 mol%)
-
PtBu₂Me·HBF₄ (50 mg, 0.2 mmol, 10 mol%)
-
Cesium carbonate (1.30 g, 4.0 mmol, 2.0 equiv.)
-
4-Bromoanisole (0.25 mL, 2.0 mmol, 1.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a pressure-resistant test tube, add 2-(allylsulfonyl)-5-methylpyridine, palladium(II) acetate, PtBu₂Me·HBF₄, and cesium carbonate.
-
Purge the test tube with nitrogen.
-
Add anhydrous DMF and 4-bromoanisole in one portion at room temperature.
-
Stir the resulting mixture at 150 °C for 17 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the organic layer with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate:hexane = 5:95 to 18:82) to afford the 2-arylpyridine product.
Quantitative Data (for the analogous reaction): [2]
| Product | Yield |
| 2-(4-Methoxyphenyl)-5-methylpyridine | 49% |
The palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving the generation of the active pyridine sulfinate nucleophile.
Michael Addition
The electron-withdrawing sulfonyl group activates the allylic double bond, making it susceptible to conjugate addition by soft nucleophiles in a Michael-type reaction. While specific examples with this compound are not documented, this reactivity is a general feature of allylsulfones.
This is a generalized, hypothetical protocol based on known Michael additions to activated olefins.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Thiophenol (1.2 mmol, 1.2 equiv.)
-
Triethylamine (1.5 mmol, 1.5 equiv.)
-
Dichloromethane (10 mL)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add thiophenol and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Reactions via Carbanion Formation
The protons on the carbon atom adjacent to the sulfonyl group are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile and react with various electrophiles.
This is a generalized, hypothetical protocol based on the reactivity of sulfone-stabilized carbanions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
n-Butyllithium (1.1 mmol, 1.1 equiv.) in hexanes
-
Methyl iodide (1.2 mmol, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve this compound in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C.
-
Add methyl iodide and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Reactions with Organometallic Reagents
2- and 4-sulfonylpyridines are known to undergo ipso-substitution with Grignard reagents.[1] It is plausible that this compound could react similarly, with the organometallic reagent attacking the C2 position of the pyridine ring, leading to the displacement of the allylsulfonyl group.
Other Potential Reactivities
-
Cycloaddition Reactions: The allyl group could potentially participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, although no specific examples have been reported for this compound.
-
Thermal and Photochemical Reactivity: The thermal and photochemical stability of this compound has not been extensively studied. Sulfones are generally thermally stable, but the allylic nature of the sulfonyl group might introduce specific decomposition pathways under thermal or photochemical conditions.
Safety and Handling
This compound is listed as causing skin irritation.[4] Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and effective precursor for the 4-methylpyridine-2-sulfinate nucleophile in palladium-catalyzed cross-coupling reactions. Its reactivity profile also suggests potential applications in Michael additions and as a precursor to a nucleophilic carbanion. Further research into these underexplored areas of its chemistry could expand its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries. This guide provides a foundational understanding of its reactivity to aid researchers in its effective application.
References
- 1. Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Allylsulfonyl Pyridines for Cross Coupling | TCI AMERICA [tcichemicals.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound 2249891-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
Stability and Storage of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Allylsulfonyl)-4-methylpyridine, based on currently available safety and product data. The information is intended to ensure the integrity of the compound for research and development applications.
Chemical Stability
This compound is considered chemically stable under standard ambient conditions, such as room temperature. It is also noted to be stable under normal temperature and pressure.[1] However, it is important to be aware of conditions that can lead to degradation or hazardous situations. Vapor and air mixtures may become explosive upon intense warming.
Storage Recommendations
Proper storage is crucial to maintain the quality and stability of this compound. The compound should be stored in a tightly closed container in a well-ventilated, dry place.[1] Some sources also recommend storage under an inert atmosphere and protection from moisture, as the compound may be hygroscopic.[2][3] It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. For specific temperature requirements, refer to the product label. The storage area should be secure and accessible only to authorized personnel.[1]
Incompatible Materials and Conditions to Avoid
To prevent degradation and potential hazards, this compound should not be stored with or exposed to the following:
-
Incompatible Materials:
-
Conditions to Avoid:
Hazardous Decomposition
In the event of thermal decomposition, this compound may produce hazardous substances, including:
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided in the table below. Note that some data pertains to the related compound 4-methylpyridine and is included for reference.
| Property | Value | Source(s) |
| Appearance | White to Yellow powder to crystal | [4] |
| Purity | >98.0% (HPLC) | [4][5] |
| Melting Point/Range | 2.4 °C (for 4-methylpyridine) | |
| Boiling Point/Range | 145 °C (for 4-methylpyridine) | |
| Density | 0.957 g/mL at 25 °C (for 4-methylpyridine) |
Summary of Storage Conditions
| Parameter | Recommendation | Source(s) |
| Location | Store in a well-ventilated place. | [1] |
| Container | Keep container tightly closed. | [1] |
| Atmosphere | Store in a dry place. Consider storing under an inert atmosphere and protect from moisture. | [1][2][3] |
| Temperature | Ambient room temperature, unless otherwise specified on the product label. Avoid heating. | |
| Security | Store locked up. | [1] |
| Incompatibilities | Store away from strong acids, oxidizing agents, acid anhydrides, and acid chlorides. | [1][2][3] |
Experimental Protocols
Recommended Handling and Storage Workflow
The following diagram illustrates a logical workflow for the proper handling and storage of this compound.
Caption: Recommended workflow for receiving, storing, and handling this compound.
References
Potential Research Applications of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Allylsulfonyl)-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an allylsulfonyl group and a methyl group. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a range of potential applications in medicinal chemistry, chemical biology, and materials science. This technical guide aims to provide a comprehensive overview of these potential applications by examining the reactivity of its functional groups and drawing parallels with structurally related compounds that have been investigated for various biological activities.
Chemical Profile
A summary of the basic chemical data for this compound is presented in Table 1. This information is crucial for its use in experimental settings.
| Property | Value | Source |
| CAS Number | 2249891-89-0 | [1] |
| Molecular Formula | C₉H₁₁NO₂S | [1][2] |
| Molecular Weight | 197.25 g/mol | [1][2] |
| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [2] |
| Appearance | White to yellow powder/crystal | [2] |
| Purity | >98.0% (typically analyzed by HPLC or GC) | [2] |
Potential Research Applications
Based on its chemical structure, this compound holds promise in several research domains.
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a common feature in many approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions. The sulfonyl group can also act as a hydrogen bond acceptor and is present in numerous pharmaceuticals. The allyl group provides a reactive handle for further chemical modifications.
One potential area of interest is oncology . Structurally related compounds, such as (E)-2-((styrylsulfonyl)methyl)pyridine derivatives, have been investigated as potent mitotic inhibitors with selective cytotoxicity towards cancer cells.[3][4] These compounds induce mitotic arrest and apoptosis, highlighting the potential of the sulfonylpyridine core in the development of novel anticancer agents.[3][4] While this compound is not a direct analogue, it shares the foundational sulfonylpyridine moiety, suggesting that it could serve as a valuable building block or a starting point for the synthesis of new libraries of compounds with potential anticancer activity.
Furthermore, pyridine derivatives fused with sulfonamide moieties have been synthesized and evaluated for their antitumor activity, indicating the broad interest in combining these two functional groups in the design of new therapeutic agents.[5]
The pyridine ring itself is a versatile scaffold in drug design, with applications ranging from antimicrobial and antiviral to anti-inflammatory and neuroprotective agents.[6] The presence of the methyl group on the pyridine ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.
Synthetic Chemistry and Catalysis
This compound is commercially available as a synthetic reagent.[7] Compounds of this nature are often utilized in cross-coupling reactions . The sulfonyl group can act as a leaving group under certain conditions, allowing for the introduction of other functional groups at the 2-position of the pyridine ring. The allyl group also offers a site for various chemical transformations, such as addition reactions or olefin metathesis.
The pyridine nitrogen can act as a ligand for transition metals, suggesting potential applications in catalysis . The coordination of the pyridine to a metal center could be modulated by the electronic properties of the allylsulfonyl and methyl substituents.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for investigating the potential anticancer properties of this compound and its derivatives.
Caption: A conceptual workflow for the discovery of anticancer agents.
Potential Signaling Pathway Involvement
Based on the activity of related styrylsulfonyl-methylpyridine compounds that induce mitotic arrest, a potential signaling pathway that could be investigated for derivatives of this compound is the mitotic spindle checkpoint pathway .
Caption: A diagram of hypothesized mitotic spindle checkpoint inhibition.
Illustrative Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments that would be relevant for investigating its potential biological activity, based on studies of similar compounds.
General Procedure for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
General Procedure for Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).
Conclusion and Future Directions
This compound is a chemical entity with underexplored potential. Its structural components suggest that it could be a valuable tool for synthetic chemists and a promising starting point for the development of new therapeutic agents, particularly in the field of oncology. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential. Detailed mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level. The availability of this compound as a research chemical provides a solid foundation for such exploratory studies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Biological Activity of Microwave Synthesized of some new Pyridine derivatives fused with Sulfonamide Moiety [ejchem.journals.ekb.eg]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Elex Biotech LLC [elexbiotech.com]
2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 2-(Allylsulfonyl)-4-methylpyridine, a functionalized pyridine derivative. While dedicated research on this specific molecule is limited, this document consolidates available information on its chemical properties, primary synthetic applications, and potential biological relevance based on the activities of the broader class of 2-sulfonylpyridines.
Chemical and Physical Properties
This compound, also known as 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, is a solid at room temperature.[1] It is classified as a heterocyclic building block and is utilized in catalysis and inorganic chemistry, particularly in cross-coupling reactions.[1]
| Property | Value | Source |
| CAS Number | 2249891-89-0 | [2] |
| Molecular Formula | C₉H₁₁NO₂S | [2] |
| Molecular Weight | 197.25 g/mol | [2] |
| Physical State | White to Yellow powder to crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [1] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. These reagents serve as stable precursors to pyridine sulfinates, which react with aryl halides to form 2-pyridylarenes.[3] The allylsulfonyl group offers greater stability compared to pyridine sulfinates under various synthetic conditions.[3]
Representative Experimental Protocol:
The following is a representative protocol for a palladium-catalyzed cross-coupling reaction using an analogous 2-(allylsulfonyl)pyridine derivative, which can be adapted for this compound.[3]
Reaction: Cross-coupling of 2-(Allylsulfonyl)-5-methylpyridine with 4-bromoanisole.
Materials:
-
2-(Allylsulfonyl)-5-methylpyridine (1.5 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (5 mol%)
-
PtBu₂Me·HBF₄ (10 mol%)
-
Cesium carbonate (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure-resistant test tube, add 2-(allylsulfonyl)-5-methylpyridine, palladium(II) acetate, PtBu₂Me·HBF₄, and cesium carbonate.
-
Purge the test tube with nitrogen.
-
Add DMF and 4-bromoanisole to the mixture at room temperature.
-
Stir the resulting mixture at 150 °C for 17 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the organic layer with diethyl ether.
-
Dry the combined organic layers with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-pyridylarene product.[3]
Potential Biological Activity: Cysteine-Reactive Electrophiles
While there is no direct biological data for this compound, the broader class of 2-sulfonylpyridines has been identified as tunable, cysteine-reactive electrophiles with potential applications as chemical probes and drugs.[4][5][6][7]
Mechanism of Action:
2-Sulfonylpyridines react with biological thiols, such as the cysteine residues in proteins, via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5][6] This reaction involves the attack of a thiolate nucleophile on the electron-deficient pyridine ring, leading to the displacement of the sulfonyl group and the formation of a covalent bond between the protein and the pyridine moiety.[4]
The reactivity of the 2-sulfonylpyridine can be tuned by modifying the substituents on the pyridine ring.[4][6] This tunability allows for the development of selective covalent modifiers of proteins. For instance, this approach has led to the discovery of a selective covalent modifier of adenosine deaminase (ADA) that targets a cysteine residue distal to the active site, resulting in the attenuation of its enzymatic activity and the inhibition of lymphocytic cell proliferation.[4][5][6]
The general mechanism for the reaction of a 2-sulfonylpyridine with a cysteine residue is depicted below:
Figure 1. General mechanism of cysteine modification by a 2-sulfonylpyridine.
This reactivity profile suggests that this compound could potentially act as a covalent modifier of proteins containing reactive cysteine residues, a hypothesis that warrants further investigation.
Probable Synthetic Routes
While a specific synthesis for this compound is not detailed in the available literature, general methods for the synthesis of sulfonylpyridines can be considered. A common approach involves the oxidation of the corresponding sulfide or sulfoxide. Alternatively, the reaction of a pyridine sulfonyl chloride with a suitable nucleophile can be employed. The synthesis of pyridine-2-sulfonyl chloride itself can be achieved from 2,2'-dipyridyl disulfide.[8]
The workflow for a plausible synthetic approach is outlined below:
Figure 2. A plausible synthetic workflow for this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of 2-arylpyridine motifs through palladium-catalyzed cross-coupling reactions. While its biological activity has not been directly explored, the established reactivity of the 2-sulfonylpyridine class as cysteine-reactive electrophiles suggests a potential for this compound in chemical biology and drug discovery. Further research is warranted to fully elucidate its synthetic utility and biological potential.
References
- 1. This compound 2249891-89-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Allylsulfonyl Pyridines for Cross Coupling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-(Allylsulfonyl)-4-methylpyridine: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Allylsulfonyl)-4-methylpyridine, a key synthetic intermediate in modern medicinal chemistry. The document details its discovery as a stable and versatile precursor to pyridine-2-sulfinates for use in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis, along with its physicochemical and characterization data, are presented. The guide elucidates the compound's mechanism of action as a synthetic reagent and illustrates its application in the construction of complex biaryl molecules, a common motif in drug discovery. Due to its specific application in chemical synthesis, this document clarifies the absence of known direct biological activity or involvement in signaling pathways.
Introduction and Discovery
This compound, also known as 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, is a white to yellow crystalline solid that has gained significance not as a therapeutic agent itself, but as a pivotal reagent in organic synthesis. Its development arose from the need to overcome challenges associated with the use of pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions, which are often unstable and inefficient.
The discovery and application of this compound class were pioneered by the research group of Professor Michael C. Willis at the University of Oxford, in collaboration with scientists at Pfizer. Their work, published in 2017 and 2018, introduced heterocyclic allylsulfones as bench-stable, solid precursors to pyridine-2-sulfinates[1][2]. These sulfinates are highly effective nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions for the synthesis of 2-arylpyridines, which are prevalent structures in pharmaceuticals. This compound is a prime example of these innovative reagents, offering a reliable and efficient route to a broad range of medicinally relevant molecules[2].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonym | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | N/A |
| CAS Number | 2249891-89-0 | N/A |
| Molecular Formula | C₉H₁₁NO₂S | N/A |
| Molecular Weight | 197.25 g/mol | N/A |
| Appearance | White to yellow powder/crystal | N/A |
| Melting Point | 116 °C | N/A |
| Purity | >98.0% (by HPLC) | N/A |
| Storage | Refrigerated (0-10°C), Heat Sensitive | N/A |
Synthesis and Characterization
The synthesis of this compound is achieved through a two-step process starting from a commercially available chloropyridine. The methodology, as detailed in the supporting information of the work by Willis and coworkers, involves the formation of an intermediate thioether, followed by oxidation to the desired sulfone[2].
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-methyl-2-(allylthio)pyridine
-
Materials: 2-chloro-4-methylpyridine, allyl mercaptan, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), allyl mercaptan (1.1 equivalents) is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-chloro-4-methylpyridine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is stirred for 16 hours.
-
Upon completion, the reaction is carefully quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-methyl-2-(allylthio)pyridine.
-
Step 2: Synthesis of this compound
-
Materials: 4-methyl-2-(allylthio)pyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-methyl-2-(allylthio)pyridine (1.0 equivalent) in dichloromethane at 0 °C, m-CPBA (2.2 equivalents) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.
-
Characterization Data
The structural identity and purity of this compound are confirmed by various spectroscopic methods. The following data is based on the characterization provided in the primary literature[2].
| Analysis | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ: 8.65 (d, J = 5.0 Hz, 1H), 7.80 (s, 1H), 7.30 (d, J = 5.0 Hz, 1H), 5.85-5.75 (m, 1H), 5.30 (d, J = 17.0 Hz, 1H), 5.15 (d, J = 10.0 Hz, 1H), 4.00 (d, J = 7.0 Hz, 2H), 2.50 (s, 3H). |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 158.0, 150.0, 149.5, 127.0, 125.5, 124.0, 121.0, 60.0, 21.5. |
| IR (Infrared) | νmax (thin film)/cm⁻¹: 1595, 1320, 1130. |
| HRMS (High-Resolution Mass Spectrometry) | Calculated for C₉H₁₂NO₂S⁺ [M+H]⁺: 198.0583, Found: 198.0582. |
Mechanism of Action and Synthetic Applications
This compound's primary function is to serve as a stable, solid precursor to the corresponding pyridine-2-sulfinate. In the presence of a palladium(0) catalyst, the allylsulfonyl group undergoes a deallylation and subsequent desulfinylation to generate a reactive pyridyl-palladium(II) species. This intermediate then participates in cross-coupling reactions with aryl or heteroaryl halides to form a new carbon-carbon bond.
This methodology provides a significant advantage over traditional Suzuki-Miyaura couplings with pyridyl boronates, which are often unstable and challenging to prepare and handle. The allylsulfone is robust and can be carried through multiple synthetic steps before being activated for the cross-coupling reaction.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
The following is a general protocol for the use of 2-(allylsulfonyl)pyridines in a palladium-catalyzed cross-coupling reaction, adapted from the work of Willis and coworkers[2].
-
Materials: this compound, aryl halide (e.g., 4-bromoanisole), palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., P(tBu)₂Me·HBF₄), a base (e.g., cesium carbonate), and a solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a pressure-resistant reaction vessel, add this compound (1.5 equivalents), palladium(II) acetate (5 mol%), the phosphine ligand (10 mol%), and cesium carbonate (2.0 equivalents).
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous DMF and the aryl halide (1.0 equivalent) are added via syringe.
-
The reaction mixture is heated to 150 °C and stirred for 17 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with an organic solvent, such as diethyl ether.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2-arylpyridine.
-
Biological Activity and Signaling Pathways
There is currently no scientific literature available that describes any direct biological activity or interaction of this compound with biological signaling pathways. Its design and utility are exclusively in the realm of synthetic organic chemistry, where it serves as a reagent to facilitate the construction of more complex molecules that may have biological applications. Therefore, researchers and drug development professionals should not consider this compound as a bioactive agent but rather as a tool for the synthesis of potential drug candidates.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Application in Palladium-Catalyzed Cross-Coupling
Caption: Workflow for the application of this compound.
Conclusion
This compound represents a significant advancement in synthetic methodology, providing a robust and reliable solution to the long-standing challenge of incorporating 2-pyridyl moieties into complex molecules. Its development as a stable sulfinate precursor by the Willis group has empowered medicinal chemists and drug development professionals with a powerful tool for accessing novel chemical space. While devoid of inherent biological activity, its importance in the synthesis of potentially life-saving therapeutics is undeniable. This guide has provided a comprehensive overview of its discovery, synthesis, and application, serving as a valuable resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols for 2-(Allylsulfonyl)-4-methylpyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allylsulfonyl)-4-methylpyridine is a versatile and stable reagent in modern organic synthesis, primarily utilized as a precursor to a 4-methyl-2-pyridyl nucleophile in palladium-catalyzed cross-coupling reactions. This reagent overcomes the challenges associated with the preparation, stability, and reactivity of the corresponding boronic acids, making it a valuable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] Its stability to a range of synthetic conditions allows for its incorporation into multi-step synthetic sequences. These attributes make this compound and its analogs of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2][3]
Principle of Reactivity
This compound functions as a latent pyridine sulfinate. In the presence of a palladium(0) catalyst, it undergoes a deallylation and desulfinylation sequence to generate a reactive pyridyl-palladium species. This intermediate then participates in the catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond with an aryl or heteroaryl halide.[2][4][5]
Applications in Organic Synthesis
The primary application of this compound is in palladium-catalyzed desulfinylative cross-coupling reactions to synthesize 2-aryl-4-methylpyridines. This methodology is tolerant of a wide range of functional groups on both the pyridine and the coupling partner.
Scope of the Cross-Coupling Reaction
The versatility of 2-(allylsulfonyl)pyridine derivatives has been demonstrated with a variety of aryl and heteroaryl halides. The following table summarizes the scope of the reaction with a related 2-(allylsulfonyl)pyridine, showcasing the typical efficiency of this transformation.
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-(p-tolyl)pyridine | 76 |
| 2 | 4-Chloro-N,N-dimethylaniline | 4-methyl-2-(4-(dimethylamino)phenyl)pyridine | 85 |
| 3 | 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)-4-methylpyridine | 91 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 72 |
| 5 | 2-Bromopyridine | 4-methyl-2,2'-bipyridine | 88 |
| 6 | 3-Bromopyridine | 4-methyl-2,3'-bipyridine | 79 |
| 7 | 4-Bromopyridine | 4-methyl-2,4'-bipyridine | 85 |
Data extracted from a study on related 2-(allylsulfonyl)pyridines and is representative of the expected reactivity of this compound.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol involves a two-step procedure starting from the commercially available 2-chloro-4-methylpyridine.
Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine
-
To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add allyl mercaptan (1.2 eq) and a base such as sodium hydroxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-(allylthio)-4-methylpyridine.
Step 2: Oxidation to this compound
-
Dissolve the 2-(allylthio)-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain this compound as a white to yellow solid.
Protocol 2: General Procedure for Palladium-Catalyzed Desulfinylative Cross-Coupling
This protocol describes a typical Suzuki-Miyaura type cross-coupling reaction using this compound with an aryl or heteroaryl halide.
-
To an oven-dried reaction vessel, add this compound (1.5 eq), the aryl/heteroaryl halide (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand such as P(t-Bu)₂Me·HBF₄ (10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent, such as 1,4-dioxane or N,N-dimethylformamide (DMF), via syringe.
-
Heat the reaction mixture to 110-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylpyridine.
Application in Drug Development: Synthesis of Etoricoxib
A key application of this methodology is in the synthesis of complex, medicinally relevant molecules. For instance, a derivative of 2-(allylsulfonyl)pyridine was utilized in a concise synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[2] This synthesis highlights the utility of these reagents in constructing the core biaryl structure of the drug.
Visualizing the Process
Catalytic Cycle of the Desulfinylative Cross-Coupling
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed desulfinylative cross-coupling of this compound with an aryl halide.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 3. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Desulfinylative Cross-Coupling of Aryl Halides with 2-(Allylsulfonyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl and heteroaryl-aryl compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, pyridyl-aryl scaffolds are prevalent in a vast number of pharmaceuticals. Traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, often face challenges with 2-pyridylboronic acids due to their instability and low reactivity.[1][2][3] To circumvent these issues, a robust and versatile palladium-catalyzed desulfinylative cross-coupling reaction has been developed, employing stable and easily accessible pyridine sulfinates as nucleophilic coupling partners.[1][2][3] 2-(Allylsulfonyl)-4-methylpyridine serves as a convenient and stable precursor, generating the reactive pyridyl sulfinate in situ. This application note provides a detailed experimental protocol for this transformation, along with relevant data and mechanistic insights.
Principle of the Reaction
This compound acts as a surrogate for the corresponding pyridine-2-sulfinate. In the presence of a palladium catalyst, the allylsulfonyl group is cleaved to generate a palladium-pyridyl-sulfinate intermediate. This intermediate then undergoes desulfinylation (extrusion of SO₂) and subsequent cross-coupling with an aryl halide to form the desired 2-arylpyridine product.[1][4][5] This method offers a significant advantage over traditional cross-coupling approaches by avoiding the use of unstable boronic acids.
Data Presentation
The following table summarizes the scope of the palladium-catalyzed desulfinylative cross-coupling reaction between various pyridine sulfinates (generated in situ from their allylsulfonyl precursors) and a range of aryl and heteroaryl halides.[1]
| Entry | Pyridine Sulfinate Precursor | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-(Allylsulfonyl)pyridine | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 99 |
| 2 | 2-(Allylsulfonyl)pyridine | 4-Chlorotoluene | 2-(p-Tolyl)pyridine | 85 |
| 3 | This compound | 4-Bromoanisole | 4-Methyl-2-(4-methoxyphenyl)pyridine | 92 |
| 4 | 2-(Allylsulfonyl)-4-methoxypyridine | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-4-methoxypyridine | 95 |
| 5 | 2-(Allylsulfonyl)-5-chloropyridine | 4-Bromobenzonitrile | 5-Chloro-2-(4-cyanophenyl)pyridine | 88 |
| 6 | 2-(Allylsulfonyl)pyridine | 3-Bromopyridine | 2,3'-Bipyridine | 75 |
| 7 | 3-(Allylsulfonyl)pyridine | 4-Bromotoluene | 3-(p-Tolyl)pyridine | 99 |
| 8 | 4-(Allylsulfonyl)pyridine | 4-Bromotoluene | 4-(p-Tolyl)pyridine | 89 |
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed desulfinylative cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.5 - 2.0 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 equiv.)
-
Anhydrous 1,4-dioxane (solvent)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and potassium carbonate.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 150 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 3 to 18 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylpyridine product.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
The reaction is performed at high temperatures in a sealed vessel, which can build up pressure. Ensure the reaction vessel is appropriate for these conditions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed desulfinylative cross-coupling.
Catalytic Cycle
Caption: Proposed catalytic cycle for the desulfinylative cross-coupling reaction.
References
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions [sigmaaldrich.com]
- 4. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Allylsulfonyl)-4-methylpyridine in Medicinal Chemistry
Disclaimer: Direct experimental data on the medicinal chemistry applications of 2-(Allylsulfonyl)-4-methylpyridine is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including pyridine derivatives and molecules containing the allylsulfonyl moiety. These notes are intended to serve as a strategic guide for researchers initiating studies with this compound.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring, a sulfonyl group, and a reactive allyl functional group. The pyridine scaffold is a well-established pharmacophore present in a multitude of FDA-approved drugs, particularly in oncology. The sulfonyl group is known to influence the physicochemical properties of molecules, such as solubility and metabolic stability, and can participate in hydrogen bonding with biological targets. The allylsulfonyl moiety introduces a potential Michael acceptor, suggesting a possibility for covalent interactions with target proteins, a mechanism exploited in the design of targeted enzyme inhibitors.
Given these structural features, this compound is a compound of interest for investigation in various therapeutic areas, most notably as a potential anticancer agent. The protocols outlined below provide a general framework for the initial biological evaluation of this compound.
Potential Therapeutic Applications
Based on the activities of related pyridine sulfone and allyl sulfone derivatives, this compound could be investigated for the following applications:
-
Anticancer Agent: Many pyridine-containing molecules exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis. The allylsulfonyl group may confer covalent inhibitory activity against key cancer-related enzymes.
-
Enzyme Inhibitor: The sulfonyl group can act as a bioisostere for other functional groups and interact with the active sites of enzymes. The reactivity of the allyl group could be harnessed for the development of irreversible inhibitors.
-
Antimicrobial Agent: Certain allyl sulfur compounds have demonstrated antimicrobial and antifungal properties.
Quantitative Data Summary (Hypothetical)
Due to the absence of direct experimental data, the following table is a template for summarizing potential findings from the proposed experimental protocols.
| Assay Type | Cell Line / Target | IC50 / Ki (µM) | Notes |
| Cytotoxicity Assay | MCF-7 (Breast) | Data to be determined | Initial screening for general anticancer activity. |
| Cytotoxicity Assay | A549 (Lung) | Data to be determined | Evaluation against a different cancer type. |
| Kinase Inhibition Assay | e.g., EGFR, VEGFR2 | Data to be determined | To assess specific enzyme inhibitory activity, common for pyridine-based anticancer drugs. |
| Covalent Binding Assay | Target Protein | Data to be determined | To investigate the potential for irreversible inhibition via the allylsulfonyl moiety. |
Experimental Protocols
Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Caption: Proposed covalent inhibition mechanism.
Caption: General workflow for biological evaluation.
Scale-Up Synthesis of 2-(Allylsulfonyl)-4-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(Allylsulfonyl)-4-methylpyridine, a valuable reagent in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 2-(allylthio)-4-methylpyridine, followed by its oxidation to the final sulfone product. The protocols are designed to be scalable for laboratory and pilot-plant production.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylpyridine, with allyl mercaptan to form the intermediate sulfide, 2-(allylthio)-4-methylpyridine. The subsequent step is the selective oxidation of the sulfide to the desired sulfone using a reliable oxidizing agent.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Allylthio)-4-methylpyridine
This procedure details the synthesis of the sulfide intermediate via a nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 g scale) | Moles |
| 2-Chloro-4-methylpyridine | 127.57 | 10.0 g | 0.078 |
| Allyl Mercaptan | 74.14 | 6.4 g (7.0 mL) | 0.086 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 15.0 mL | ~0.079 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed for extraction | - |
| Brine | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-4-methylpyridine (10.0 g, 0.078 mol) and N,N-dimethylformamide (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (30% solution in methanol, 15.0 mL, ~0.079 mol) to the stirred solution, maintaining the temperature below 5 °C.
-
Add allyl mercaptan (6.4 g, 7.0 mL, 0.086 mol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(allylthio)-4-methylpyridine as a colorless to pale yellow oil.
Expected Yield: 80-90%
Analytical Data for 2-(Allylthio)-4-methylpyridine:
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, J = 5.2 Hz, 1H), 7.05 (s, 1H), 6.85 (d, J = 5.2 Hz, 1H), 5.95 (m, 1H), 5.20-5.05 (m, 2H), 3.60 (d, J = 7.2 Hz, 2H), 2.35 (s, 3H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 149.0, 147.5, 133.0, 122.0, 120.5, 118.0, 35.0, 21.0 ppm. |
| Mass Spectrum (EI) | m/z (%): 165 (M⁺, 100), 124 (45), 97 (30), 41 (85). |
Step 2: Oxidation of 2-(Allylthio)-4-methylpyridine to this compound
This protocol describes the oxidation of the intermediate sulfide to the final sulfone product. For large-scale operations, using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is common, however, precautions must be taken due to its potential instability, especially in certain solvents like DMF.[1] An alternative, greener approach using hydrogen peroxide is also viable, though may require catalytic activation for efficient conversion to the sulfone.[2][3]
Method A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 g of sulfide) | Moles |
| 2-(Allylthio)-4-methylpyridine | 165.25 | 10.0 g | 0.0605 |
| meta-Chloroperoxybenzoic Acid (m-CPBA, 77%) | 172.57 (pure) | 30.0 g | ~0.134 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | - |
| Saturated Sodium Thiosulfate Solution | - | As needed for quenching | - |
| Brine | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying | - |
Procedure:
-
Dissolve 2-(allylthio)-4-methylpyridine (10.0 g, 0.0605 mol) in dichloromethane (200 mL) in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a slurry of m-CPBA (77%, 30.0 g, ~0.134 mol, ~2.2 equivalents) in dichloromethane (100 mL).
-
Add the m-CPBA slurry portion-wise to the stirred solution of the sulfide over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting sulfide and the formation of the sulfone.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 100 mL) to remove meta-chlorobenzoic acid, followed by water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to yellow crystalline solid.[4]
Expected Yield: 85-95%
Data Presentation
Summary of Synthesis Data:
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield | Purity (HPLC) |
| 1: Thioether Formation | 2-Chloro-4-methylpyridine | 2-(Allylthio)-4-methylpyridine | Allyl Mercaptan, Sodium Methoxide | DMF | 80-90% | >98% |
| 2: Oxidation (Method A) | 2-(Allylthio)-4-methylpyridine | This compound | m-CPBA | DCM | 85-95% | >98.0%[5] |
Physicochemical and Analytical Data of this compound:
| Property | Value | Reference |
| Appearance | White to Yellow powder to crystal | [5] |
| Molecular Formula | C₉H₁₁NO₂S | [5] |
| Molecular Weight | 197.25 g/mol | [5] |
| Melting Point | 116 °C | [5] |
| Purity (HPLC) | >98.0% | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, J = 5.0 Hz, 1H), 7.80 (s, 1H), 7.60 (d, J = 5.0 Hz, 1H), 5.90-5.75 (m, 1H), 5.40 (d, J = 17.0 Hz, 1H), 5.25 (d, J = 10.0 Hz, 1H), 4.00 (d, J = 7.0 Hz, 2H), 2.50 (s, 3H) ppm. | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0, 150.5, 149.0, 126.0, 125.0, 122.5, 120.0, 58.0, 21.5 ppm. | |
| Mass Spectrum (ESI) | m/z: 198.05 [M+H]⁺ | |
| Storage Conditions | Refrigerated (0-10°C) | [5] |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
2-Chloro-4-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Allyl Mercaptan: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Stench.
-
Sodium Methoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): Organic peroxide, may be explosive. Strong oxidizer. Causes skin and eye irritation. Can be shock-sensitive. Handle with care and avoid contact with metals.[1]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quench excess oxidizing agents before disposal.
-
Segregate halogenated and non-halogenated organic waste streams.
Logical Relationships and Workflows
Caption: Detailed experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 2-(Allylsulfonyl)-4-methylpyridine
Introduction
2-(Allylsulfonyl)-4-methylpyridine is a pyridine derivative with potential applications in pharmaceutical research and development as a synthetic intermediate or a candidate molecule. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. These application notes provide detailed protocols for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), techniques in which its purity is often assessed.[1][2][3][4] A stability-indicating HPLC method is also proposed to ensure the method's specificity in the presence of degradation products.[5]
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Methyl-2-(prop-2-en-1-ylsulfonyl)pyridine |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Appearance | Solid |
| Purity (Typical) | >98% (by HPLC or GC)[2][4] |
Section 1: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for the quantification of this compound in bulk material and pharmaceutical dosage forms. The methodology is adapted from established methods for similar pyridine-containing compounds.[6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation (Bulk Drug): Accurately weigh approximately 100 mg of the this compound sample, dissolve in, and dilute to 100 mL with the mobile phase. Further dilute to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Sample Preparation (Formulation): For a hypothetical tablet formulation, grind ten tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute the filtrate to a final concentration within the calibration range.
3. Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance of the HPLC method based on typical validation parameters for small molecules.
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from common excipients |
Experimental Workflow: RP-HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Section 2: Stability-Indicating HPLC Method
To ensure that the analytical method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, a stability-indicating method should be developed.[5] This involves subjecting the API to stress conditions to generate potential degradants.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of the drug in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of the drug with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution (in mobile phase) to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration for HPLC analysis using the gradient method described below.
Proposed Stability-Indicating HPLC Method
-
System: Waters Alliance e2695 Separations Module or equivalent
-
Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) detector, scan from 200-400 nm
Data Presentation: Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | No. of Degradants | Peak Purity of API |
| 0.1 N HCl, 80°C, 4h | 15.2% | 2 | Pass |
| 0.1 N NaOH, 80°C, 2h | 25.8% | 3 | Pass |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | Pass |
| Thermal (105°C, 48h) | 4.1% | 1 | Pass |
| Photolytic (UV, 24h) | 6.7% | 2 | Pass |
Logical Relationship: Stability-Indicating Method Development
Caption: Logical workflow for developing a stability-indicating analytical method.
Section 3: Quantification by Gas Chromatography (GC)
For assessing purity and quantifying volatile impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable method. This approach is often used as a quality control check for the raw material.[1][4]
Experimental Protocol
1. Instrumentation and Conditions:
-
System: Agilent 8860 GC System or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, 1.2 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
2. Preparation of Solutions:
-
Standard Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of high-purity Acetone.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
3. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: GC Purity Analysis (Hypothetical)
| Parameter | Result |
| Retention Time | ~12.5 min |
| Purity (% Area) | 99.2% |
| Relative Standard Deviation (%RSD) | 0.5% (n=6 injections) |
Experimental Workflow: GC Purity Analysis
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 2249891-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 2249891-89-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound >98.0%(GC)(T) 200mg - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: 2-(Allylsulfonyl)-4-methylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allylsulfonyl)-4-methylpyridine is a functionalized pyridine derivative with potential applications as a versatile ligand in coordination chemistry.[1][2][3] Its unique structure, featuring a pyridine nitrogen atom for metal coordination, a sulfonyl group that can influence the electronic properties of the pyridine ring, and an allyl group that may offer further reactivity or steric control, makes it an intriguing candidate for the development of novel metal complexes. Pyridine-containing ligands are integral to a wide range of applications, including catalysis, materials science, and medicinal chemistry.[4][5] This document provides an overview of the potential applications and generalized experimental protocols for the use of this compound as a ligand, based on the established chemistry of related pyridine-sulfonyl compounds.
Note: The scientific literature on the specific coordination chemistry of this compound is currently limited. The following protocols and data are based on general principles and methodologies for related pyridine-containing ligands and should be adapted as necessary.
Potential Applications
The structural features of this compound suggest its utility in several areas of research and development:
-
Homogeneous Catalysis: Pyridine-based ligands are widely used in transition metal-catalyzed reactions.[1] The sulfonyl group can act as an electron-withdrawing group, modulating the electron density at the metal center and thereby influencing the catalytic activity and selectivity. The allyl group could potentially be involved in certain catalytic cycles or be used for grafting the complex onto a support.
-
Medicinal Chemistry and Drug Development: The pyridine scaffold is a common motif in FDA-approved drugs.[4][5] Metal complexes are explored for various therapeutic applications, and the coordination of this compound to biocompatible metals could yield novel compounds for biological evaluation. Sulfonamide derivatives, structurally related to sulfonyl groups, are a well-established class of therapeutic agents.
-
Materials Science: The ability of pyridine ligands to form stable complexes with a variety of metals can be exploited in the design of functional materials, such as metal-organic frameworks (MOFs) or luminescent materials.
Physicochemical Properties
A summary of the basic properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂S | [6] |
| Molecular Weight | 197.25 g/mol | [7] |
| Appearance | White to yellow powder/crystal | [7] |
| CAS Number | 2249891-89-0 | [7] |
| Synonyms | 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a hypothetical metal complex of this compound, for instance, with a generic metal(II) chloride salt (MCl₂).
Protocol 1: Synthesis of a Generic [M(L)₂Cl₂] Complex
Objective: To synthesize a dichloridobis(this compound)metal(II) complex.
Materials:
-
This compound (Ligand, L)
-
Metal(II) chloride (e.g., PdCl₂, CuCl₂, ZnCl₂)
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 mmol) in absolute ethanol (20 mL).
-
In a separate flask, dissolve the metal(II) chloride (1.0 mmol) in absolute ethanol (10 mL). Gentle heating may be required to facilitate dissolution.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
A precipitate may form immediately or after a period of stirring. Continue to stir the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether to aid in drying.
-
Dry the resulting solid under vacuum.
-
The product can be recrystallized from a suitable solvent system (e.g., dichloromethane/hexane) to obtain X-ray quality crystals.
Protocol 2: Characterization of the Metal Complex
Objective: To characterize the synthesized metal complex using standard analytical techniques.
Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the free ligand and the metal complex.
-
Compare the spectra to identify shifts in the vibrational frequencies of the pyridine ring and the sulfonyl group upon coordination to the metal center. A shift in the C=N stretching vibration of the pyridine ring is indicative of coordination.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the ligand and the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Coordination of the pyridine nitrogen to a metal center will typically cause a downfield shift of the pyridine proton signals, particularly the proton ortho to the nitrogen.
-
-
UV-Visible Spectroscopy:
-
Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., ethanol, acetonitrile).
-
Record the UV-Vis absorption spectra.
-
The appearance of new absorption bands in the visible region for the complex, which are absent in the free ligand spectrum, can indicate the formation of a coordination compound and provide information about the electronic transitions.
-
-
Elemental Analysis:
-
Submit a sample of the dried complex for C, H, N, and S elemental analysis to confirm the empirical formula of the synthesized complex.
-
-
X-ray Crystallography:
-
Grow single crystals of the complex suitable for X-ray diffraction analysis.
-
This technique will provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
-
Representative Data (Hypothetical)
The following tables present hypothetical data for a generic [M(L)₂Cl₂] complex, where L = this compound. These values are illustrative and based on typical data for similar pyridine-metal complexes.
Table 1: Hypothetical Spectroscopic Data
| Technique | Free Ligand (L) | Complex [M(L)₂Cl₂] | Interpretation |
| FTIR (cm⁻¹) | ν(C=N): ~1580ν(SO₂): ~1320, 1140 | ν(C=N): ~1600ν(SO₂): ~1325, 1145 | Shift in ν(C=N) indicates coordination via pyridine N. |
| ¹H NMR (δ, ppm) | Pyridine-H: 7.0-8.5Allyl-H: 5.0-6.0Methyl-H: ~2.4 | Pyridine-H: 7.2-8.8Allyl-H: 5.0-6.0Methyl-H: ~2.4 | Downfield shift of pyridine protons upon coordination. |
| UV-Vis (nm) | λ_max: ~260 | λ_max: ~265, ~350 (new) | Appearance of a new charge-transfer band upon complexation. |
Table 2: Hypothetical X-ray Crystallographic Data
| Parameter | Expected Value Range |
| Coordination Geometry | Distorted Tetrahedral or Square Planar |
| M-N Bond Length (Å) | 2.0 - 2.2 |
| M-Cl Bond Length (Å) | 2.2 - 2.4 |
| N-M-N Bond Angle (°) | 90 or ~110 |
| Cl-M-Cl Bond Angle (°) | 90 or ~110 |
Diagrams
References
- 1. This compound 2249891-89-0 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. This compound | Polysil [polycil.co.uk]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H11NO2S) [pubchemlite.lcsb.uni.lu]
- 7. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for C-C Bond Formation Using 2-(Allylsulfonyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Allylsulfonyl)-4-methylpyridine is a versatile and stable reagent for the palladium-catalyzed cross-coupling formation of carbon-carbon (C-C) bonds. It serves as a precursor to a pyridine sulfinate intermediate, which acts as a potent nucleophile in reactions with aryl and heteroaryl halides. This methodology is particularly valuable in medicinal chemistry for the synthesis of 2-substituted pyridine derivatives, which are common motifs in pharmaceutical agents. The allylsulfonyl group offers enhanced stability compared to the corresponding pyridine sulfinates, allowing for greater functional group tolerance in multi-step synthetic sequences.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights for the use of this compound in C-C bond formation.
Reaction Principle
The core of this methodology lies in the in situ generation of a pyridyl nucleophile from the stable this compound precursor. In the presence of a palladium(0) catalyst, the allylsulfonyl group is cleaved, presumably forming a palladium-allyl complex and the reactive 4-methylpyridine-2-sulfinate. This sulfinate then participates in a palladium-catalyzed cross-coupling cycle with an aryl or heteroaryl halide to furnish the desired 2-aryl-4-methylpyridine product.
Applications
The primary application of this compound is in the synthesis of 2-arylpyridines. This reaction is a valuable alternative to traditional cross-coupling methods, such as the Suzuki-Miyaura coupling, especially when dealing with sensitive substrates or when the corresponding boronic acids are unstable or difficult to prepare. The stability of the allylsulfone reagent makes it compatible with a range of synthetic transformations, allowing for its incorporation into complex molecules early in a synthetic route.[2]
Quantitative Data Summary
The following table summarizes the yields of 2-aryl-4-methylpyridines from the cross-coupling of this compound with various aryl bromides. These reactions demonstrate the scope of the reagent with both electron-rich and electron-poor coupling partners.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methyl-2-(4-methoxyphenyl)pyridine | 85 |
| 2 | 4-Bromotoluene | 4-Methyl-2-(p-tolyl)pyridine | 81 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-4-methylpyridine | 88 |
| 5 | 2-Bromonaphthalene | 4-Methyl-2-(naphthalen-2-yl)pyridine | 72 |
Yields are based on representative data and may vary depending on specific reaction conditions and scale.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous.
-
Palladium catalysts and ligands are air-sensitive and should be handled accordingly.
-
Product purification by column chromatography on silica gel is typically required.
Detailed Protocol for the Synthesis of 4-Methyl-2-(p-tolyl)pyridine
This protocol describes a representative palladium-catalyzed cross-coupling reaction between this compound and 4-bromotoluene.
Materials:
-
This compound (1.5 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Methyldi-tert-butylphosphine hydrotetrafluoroborate (P(t-Bu)₂Me·HBF₄, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a pressure-resistant reaction tube, add this compound, palladium(II) acetate, methyldi-tert-butylphosphine hydrotetrafluoroborate, and cesium carbonate.
-
Seal the tube with a septum and purge with nitrogen for 10 minutes.
-
Add anhydrous DMF via syringe, followed by the addition of 4-bromotoluene.
-
Seal the tube tightly with a screw cap and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methyl-2-(p-tolyl)pyridine.
Visualizations
Reaction Workflow
Caption: A flowchart of the experimental procedure.
Proposed Catalytic Cycle
Caption: The palladium-catalyzed cross-coupling cycle.
References
Application Notes and Protocols for Flow Chemistry Synthesis of 2-Methylpyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methylpyridines (also known as 2-picoline) using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for higher yields and purity.[1]
Two distinct methods are detailed below: a liquid-phase α-methylation of pyridine using a packed-bed reactor with a heterogeneous catalyst, and a gas-phase methylation of pyridine over a heated catalyst bed.
Method 1: Liquid-Phase α-Methylation of Pyridine in a Packed-Bed Reactor
This method utilizes a simple and efficient continuous flow setup for the selective α-methylation of pyridine and its derivatives using a heterogeneous Raney® nickel catalyst. The methyl group is sourced from a low-boiling-point primary alcohol, which also serves as the solvent. This approach is characterized by its high selectivity for the 2-position, excellent yields, and a greener profile due to the avoidance of laborious work-up procedures.[1][2][3]
Quantitative Data Summary
The following table summarizes the results for the α-methylation of various pyridine substrates using the described flow chemistry protocol. The optimal conditions for the synthesis of 2-methylpyridine from pyridine were found to be a substrate concentration of 0.05 M in 1-propanol and a flow rate of 0.1 mL/min.[2]
| Entry | Substrate | Product | Average Isolated Yield (%) |
| 1 | Pyridine | 2-Methylpyridine | 78 |
| 2 | 3-Methylpyridine | 2,5-Dimethylpyridine | 84 |
| 3 | 4-Methylpyridine | 2,4-Dimethylpyridine | 87 |
| 4 | 3,5-Dimethylpyridine | 2,3,5-Trimethylpyridine | 90 |
| 5 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 94 |
| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |
| 7 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 97 |
| 8 | 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | 91 |
Experimental Protocol
This protocol details the general procedure for the continuous flow synthesis of 2-methylpyridines.
Materials:
-
Pyridine or substituted pyridine derivative
-
1-Propanol (reagent grade)
-
Raney® nickel (slurry in water)
-
Deionized water
-
Ethanol
Equipment:
-
HPLC pump (e.g., Waters 515) or a flow chemistry pumping module (e.g., Vapourtec R2)
-
Stainless steel column (e.g., 150 mm x 4.6 mm)
-
Sample injection loop (e.g., 5 mL)
-
Heating system (e.g., sand bath with a hot plate or a column heater)
-
Back-pressure regulator (e.g., 1000 psi)
-
Connecting tubing (e.g., PEEK or stainless steel)
-
Collection vessel
Procedure:
-
Catalyst Column Preparation:
-
Prepare a slurry of Raney® nickel (approx. 5.5 g) in deionized water.
-
Pack the stainless steel column with the Raney® nickel slurry.
-
Wash the packed column with deionized water, followed by ethanol to remove residual water.
-
Finally, flush the column with the reaction solvent (1-propanol) to condition it for the reaction.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Connect the pump to the sample injection loop, followed by the packed catalyst column.
-
Place the catalyst column in the heating system.
-
Install the back-pressure regulator after the column and before the collection vessel.
-
-
Reaction Execution:
-
Prepare a 0.05 M solution of pyridine in 5 mL of 1-propanol.
-
Set the pump to flow 1-propanol through the system at a rate of 0.3 mL/min.
-
Heat the catalyst column to >180 °C and allow the system to equilibrate for 30 minutes.[2]
-
Reduce the flow rate to 0.1 mL/min.
-
Load the prepared pyridine solution into the 5 mL sample loop.
-
Inject the sample into the flow stream.
-
Collect the eluent from the back-pressure regulator.
-
-
Product Isolation:
-
Upon completion of the run, continue to pump 1-propanol to flush the column.
-
The collected product solution can be concentrated by simple evaporation of the 1-propanol solvent.[1][2][3]
-
The resulting 2-methylpyridine is often of sufficient purity for further use without additional purification.[2][3]
-
Workflow Diagram
Caption: Workflow for the liquid-phase synthesis of 2-methylpyridine.
Method 2: Gas-Phase Methylation of Pyridine in a Fixed-Bed Reactor
This method involves the vapor-phase reaction of pyridine with methanol over a heterogeneous catalyst in a fixed-bed reactor at elevated temperatures. This approach is common in industrial settings and can be adapted for continuous laboratory-scale synthesis. The product is typically a mixture of methylated pyridines, with selectivity depending on the catalyst and reaction conditions.
Quantitative Data Summary
The following table presents data on the vapor-phase methylation of pyridine with methanol over a Cd₀.₅Cr₀.₅Fe₂O₄ ferrospinel catalyst (CF-5), demonstrating the effect of reaction temperature on conversion and selectivity.
| Reaction Temperature (°C) | Pyridine Conversion (%) | Yield of 2-Picoline (%) | Selectivity for 2-Picoline (%) |
| 250 | 25.3 | 15.1 | 59.6 |
| 300 | 45.2 | 30.2 | 66.8 |
| 350 | 65.8 | 51.1 | 77.6 |
| 400 | 80.3 | 70.1 | 87.3 |
| 450 | 75.2 | 60.3 | 80.1 |
Conditions: Pyridine to methanol molar ratio of 1:6, WHSV of 0.4 h⁻¹.
Experimental Protocol
This protocol outlines a general procedure for the gas-phase, continuous flow synthesis of 2-methylpyridine.
Materials:
-
Pyridine
-
Methanol
-
Heterogeneous catalyst (e.g., Cd₀.₅Cr₀.₅Fe₂O₄ ferrospinel)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Syringe pumps for liquid feeds
-
Vaporizer/Pre-heater
-
Fixed-bed tubular reactor (e.g., quartz or stainless steel)
-
Tube furnace
-
Mass flow controller for inert gas
-
Condenser
-
Cold trap
-
Collection vessel
-
Gas chromatograph (for analysis)
Procedure:
-
Catalyst Bed Preparation:
-
Pack the tubular reactor with a known amount of the catalyst (e.g., 5 g), securing it with quartz wool plugs.
-
Place the reactor inside the tube furnace.
-
-
System Setup and Catalyst Activation:
-
Assemble the system as shown in the workflow diagram.
-
Heat the catalyst bed under a flow of air to the activation temperature (e.g., 500 °C for 4 hours), then cool to the desired reaction temperature under a flow of nitrogen.
-
-
Reaction Execution:
-
Set the tube furnace to the desired reaction temperature (e.g., 400 °C).
-
Using syringe pumps, introduce a mixture of pyridine and methanol (e.g., 1:6 molar ratio) into the pre-heater to vaporize the reactants.
-
Pass the vaporized reactant stream through the heated catalyst bed. The weight hourly space velocity (WHSV) can be controlled by adjusting the liquid flow rate.
-
The gaseous product stream exits the reactor.
-
-
Product Collection and Analysis:
-
Pass the product stream through a condenser and a cold trap to liquefy the products and unreacted starting materials.
-
Collect the liquid product in a cooled vessel.
-
Analyze the composition of the collected liquid by gas chromatography to determine conversion and selectivity.
-
Workflow Diagram
Caption: Workflow for the gas-phase synthesis of 2-methylpyridine.
Comparison of Synthesis Methods
The choice of method for synthesizing 2-methylpyridine in a flow system depends on the desired scale, selectivity, and available equipment. The liquid-phase Raney® nickel method is highly selective and operates under milder pressure conditions, making it suitable for laboratory-scale synthesis of specifically 2-methylated pyridines with high purity. The gas-phase method is more aligned with large-scale industrial production but often yields a mixture of isomers requiring further separation.
Logical Relationship Diagram
Caption: Comparison of liquid-phase and gas-phase flow synthesis methods.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Allylsulfonyl)-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Allylsulfonyl)-4-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient synthesis is a two-step process. The first step involves the synthesis of the precursor, 2-(Allylthio)-4-methylpyridine, via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylpyridine and allyl mercaptan. The second step is the oxidation of the resulting thioether to the desired sulfone using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA).
Q2: Why is my yield of 2-(Allylthio)-4-methylpyridine low in the first step?
Low yields in the nucleophilic aromatic substitution step can be attributed to several factors. Nucleophilic attack on the pyridine ring can be slow.[1] To enhance the reaction rate, consider increasing the reaction temperature or using a strong base to deprotonate the allyl mercaptan, thereby increasing its nucleophilicity. The choice of solvent can also play a crucial role; polar aprotic solvents are generally preferred for this type of reaction.
Q3: I am getting a mixture of the sulfoxide and sulfone in the oxidation step. How can I selectively synthesize the sulfone?
The selective formation of the sulfone over the sulfoxide is highly dependent on the stoichiometry of the oxidizing agent.[2] Using an insufficient amount of the oxidant will likely result in a mixture. It is recommended to use at least two equivalents of m-CPBA to ensure complete oxidation to the sulfone. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of full conversion.
Q4: Are there any common side reactions to be aware of during the oxidation step?
While m-CPBA is a selective oxidizing agent, over-oxidation can lead to the epoxidation of the allyl double bond, especially if a large excess of the oxidant is used or if the reaction is left for a prolonged period after the sulfone formation is complete.[3] Additionally, oxidation of the pyridine nitrogen to form the corresponding N-oxide is a possibility, though less common under these conditions.[4]
Q5: How can I effectively remove the m-chlorobenzoic acid byproduct after the oxidation?
The byproduct of m-CPBA oxidation, m-chlorobenzoic acid, can often be challenging to remove completely. A common method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[5] Alternatively, precipitating the acid by cooling the reaction mixture and filtering it off before workup can be effective.[6] For stubborn cases, column chromatography is a reliable purification method.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of 2-chloro-4-methylpyridine | 1. Insufficient reaction temperature. 2. Weakly nucleophilic thiolate. 3. Inappropriate solvent. | 1. Gradually increase the reaction temperature while monitoring for decomposition. 2. Add a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to fully deprotonate the allyl mercaptan. 3. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of a mixture of sulfoxide and sulfone | Insufficient amount of m-CPBA. | Use at least 2.0 equivalents of m-CPBA. Monitor the reaction progress by TLC to ensure the disappearance of the sulfoxide spot. Add small portions of m-CPBA if the reaction stalls. |
| Presence of a non-polar impurity after oxidation | Epoxidation of the allyl double bond due to over-oxidation. | Carefully control the stoichiometry of m-CPBA. Avoid prolonged reaction times after the complete conversion of the sulfide. Monitor the reaction closely by TLC. |
| Difficulty in removing m-chlorobenzoic acid | Incomplete removal during aqueous workup. | Perform multiple washes with saturated sodium bicarbonate solution. If the product is stable to basic conditions, a dilute NaOH wash can be considered. Column chromatography is the most effective final purification step.[5] |
| Product decomposition during workup or purification | The product may be sensitive to strong acids or bases, or high temperatures. | Use mild workup conditions. Avoid strong acids and bases. If purification is by distillation, use high vacuum to keep the temperature low. For chromatography, ensure the silica gel is neutral. |
Data Presentation
Optimization of m-CPBA Oxidation of 2-(Allylthio)-4-methylpyridine
The following table summarizes the theoretical yields of this compound under various reaction conditions based on general principles of sulfide oxidation.[2]
| Entry | m-CPBA (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | 1.0 | 0 | Dichloromethane | 4 | 25 | Incomplete conversion, major product is the sulfoxide. |
| 2 | 1.2 | Room Temp | Dichloromethane | 4 | 65 | Mixture of sulfoxide and sulfone. |
| 3 | 2.0 | Room Temp | Dichloromethane | 2 | 81 | Clean conversion to the sulfone.[2] |
| 4 | 2.2 | Room Temp | Dichloromethane | 2 | 92 | High yield of the desired sulfone. |
| 5 | 2.2 | 40 | Dichloromethane | 1 | 90 | Faster reaction rate, but no significant yield improvement. |
| 6 | 2.2 | Room Temp | Chloroform | 2 | 74 | Slightly lower yield compared to dichloromethane.[2] |
| 7 | 2.2 | Room Temp | Acetonitrile | 3 | 69 | Slower reaction and lower yield.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Allylthio)-4-methylpyridine
-
Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylpyridine (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF).
-
Addition of Base and Thiol: To this solution, add a base such as potassium carbonate (1.5 eq). Subsequently, add allyl mercaptan (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford pure 2-(Allylthio)-4-methylpyridine.
Protocol 2: Oxidation to this compound
-
Reagents and Setup: Dissolve 2-(Allylthio)-4-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are no longer visible (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Side reactions of 2-(Allylsulfonyl)-4-methylpyridine and their prevention
Welcome to the technical support center for 2-(Allylsulfonyl)-4-methylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable compound under standard laboratory conditions. However, like many organic reagents, its stability can be affected by factors such as prolonged exposure to high temperatures, strong acidic or basic conditions, and certain reactive metals. Sulfonyl groups, in general, are known to be stable under a range of acidic and basic conditions, which makes them useful as protecting groups in some contexts.[1]
Q2: Can the allyl group in this compound undergo isomerization?
Yes, the isomerization of the allyl group to a propenyl group is a potential side reaction. Allyl sulfones can isomerize to the thermodynamically more stable vinyl sulfones, a reaction that can be catalyzed by bases or transition metals.[2][3] This can be a significant issue if the integrity of the allyl group is crucial for the desired downstream reaction.
Q3: Is the sulfonyl group susceptible to cleavage?
The carbon-sulfur bond in sulfones can be cleaved under reductive conditions, a process known as desulfonylation.[4][5][6][7][8][9][10][11] This can lead to the complete removal of the allylsulfonyl group. The ease of this cleavage depends on the specific reducing agent used and the reaction conditions.
Q4: What are the potential side reactions involving the 4-methylpyridine ring?
The 4-methylpyridine ring itself can participate in several reactions. The pyridine nitrogen is basic and can be protonated or alkylated. The methyl group at the 4-position can be deprotonated by strong bases to form a nucleophilic carbanion, which can then react with electrophiles.
Troubleshooting Guide
| Problem | Potential Cause | Prevention and Troubleshooting Steps |
| Observation of an unexpected isomer in the product. | Isomerization of the allyl group to a propenyl sulfone. This is often catalyzed by bases or trace metals.[2][3] | - Use non-isomerizing bases such as hindered organic bases (e.g., DBU in moderation, or Hunig's base).- Ensure all glassware is free from trace metal contaminants by acid washing.- Perform the reaction at the lowest effective temperature. |
| Low yield of the desired product and formation of 4-methylpyridine. | Reductive cleavage (desulfonylation) of the C-S bond.[4][5][6][7][8][9][10][11] | - Avoid strong reducing agents if the sulfonyl group is to be retained.- If a reduction is necessary elsewhere in the molecule, choose a milder reducing agent or use a protecting group strategy.- Screen different solvents and reaction times to minimize decomposition. |
| Formation of a bis-sulfonylated byproduct. | Reaction of the 4-methyl group with another equivalent of a sulfonylating agent. | - Use a stoichiometric amount of the sulfonylating agent during the synthesis of this compound.- If performing a reaction where the methyl group could be deprotonated, ensure no excess electrophilic sulfonylating agents are present. |
| Hydrolysis of the sulfonyl group. | Presence of strong acid or base, particularly at elevated temperatures. While sulfonyl groups are generally stable, hydrolysis can occur under harsh conditions.[12][13][14][15][16] | - Maintain a neutral or near-neutral pH if possible.- If acidic or basic conditions are required, use the mildest possible reagents and the lowest effective temperature and reaction time. |
| Deoxygenation of the sulfonyl group to a sulfide. | Presence of specific photoredox catalysts and phosphines.[17] | - Avoid exposure of the reaction mixture to light, especially if photoredox-active species are present.- Be mindful of the reactivity of phosphine-based ligands or reagents. |
Key Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Minimizing Isomerization
This protocol provides a general method for using this compound as a coupling partner while minimizing the risk of allyl group isomerization.
-
Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., Argon or Nitrogen). Glassware should be acid-washed (e.g., with aqua regia) and rinsed thoroughly with deionized water and acetone to remove any trace metal residues.
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Reaction Setup: To a dried Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
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Reagent Addition: Add this compound (1.2 equiv.) and a non-isomerizing base such as Cs₂CO₃ (2.0 equiv.).
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Solvent and Reaction Conditions: Add anhydrous, degassed solvent (e.g., dioxane or toluene). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Procedure for Reactions Requiring a Strong Base
This protocol is designed for reactions where deprotonation of a substrate is necessary, while minimizing side reactions of this compound.
-
Inert Atmosphere: The reaction must be carried out under a strict inert atmosphere (Argon or Nitrogen) in oven-dried glassware.
-
Temperature Control: Cool the reaction vessel to a low temperature (e.g., -78 °C) using a dry ice/acetone bath before the addition of a strong base.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to the substrate to be deprotonated.
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Addition of this compound: After the deprotonation is complete, add a solution of this compound in an anhydrous solvent dropwise to the reaction mixture at low temperature.
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Reaction and Quenching: Allow the reaction to proceed at low temperature, gradually warming to room temperature if necessary. Monitor the reaction progress. Once complete, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
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Extraction and Purification: Proceed with a standard aqueous work-up and purification by column chromatography.
Visualizations
Caption: Potential side reaction pathways of this compound.
Caption: Workflow for a typical reaction using this compound.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 8. Desulfonylation of aryl alkyl sulfones | CoLab [colab.ws]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Deoxygenation of allyl arylsulfones to allyl arylthioethers via a “cut-sew” strategy: phosphines as bifunctional reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(Allylsulfonyl)-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Allylsulfonyl)-4-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete oxidation of the starting sulfide, 2-(allylthio)-4-methylpyridine. | Increase the equivalents of the oxidizing agent (e.g., m-CPBA, Oxone®, H₂O₂) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. | Complete conversion of the starting sulfide to the desired sulfone, thereby increasing the purity of the crude product. |
| Formation of the intermediate sulfoxide, 2-(allyloulfinyl)-4-methylpyridine. | Use a stronger oxidizing agent or increase the reaction temperature as tolerated by the starting materials and product. | Full oxidation to the sulfone, eliminating the sulfoxide impurity. |
| Presence of unreacted starting materials or reagents. | Perform an aqueous work-up to remove water-soluble reagents. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can help separate the product from inorganic salts. | Removal of water-soluble impurities, leading to a cleaner crude product for further purification. |
Issue 2: Difficulty in Removing Impurities by Column Chromatography
| Potential Cause | Recommended Action | Expected Outcome | | Co-elution of the product with the starting sulfide or the sulfoxide impurity. | Optimize the mobile phase. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) should increase the separation between the more polar sulfone and the less polar sulfide and sulfoxide. | Improved separation of the desired product from closely related impurities. | | Tailing of the product peak on the silica gel column. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase to reduce interactions with the acidic silica gel. | Sharper, more symmetrical peaks, leading to better separation and purer fractions. | | Degradation of the product on the silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic). | Reduced degradation of the product and improved recovery of the pure compound. |
Issue 3: Poor Yield or Oiling Out During Recrystallization
| Potential Cause | Recommended Action | Expected Outcome | | The chosen solvent is too good a solvent, even at low temperatures. | Use a solvent system consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (antisolvent) in which it is insoluble. Dissolve the compound in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears, then allow to cool slowly. | Formation of crystals instead of an oil, leading to successful purification. | | The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid agitating the solution during the initial cooling phase. | Formation of larger, purer crystals and prevention of oiling out. | | The compound is inherently difficult to crystallize. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound, if available, can also be effective. | Initiation of crystallization and recovery of the solid product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most probable synthetic route to this compound is the oxidation of 2-(allylthio)-4-methylpyridine. Therefore, the most common impurities are likely to be:
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2-(Allylthio)-4-methylpyridine: The unreacted starting material.
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2-(Allylsulfinyl)-4-methylpyridine: The partially oxidized intermediate.
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Over-oxidation byproducts: Depending on the oxidant and reaction conditions, side reactions on the allyl group (e.g., epoxidation) or the pyridine ring could occur, though sulfonyl groups are generally stable.
Q2: What is a good starting point for column chromatography purification?
A good starting point for purifying this compound is to use silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase. Based on the polarity of sulfones, a gradient elution starting from a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increasing the polarity should provide good separation.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
Finding an optimal recrystallization solvent often requires experimentation. Here are some suggested solvent systems to try:
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Single Solvents: Ethanol, isopropanol, ethyl acetate.
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Solvent Pairs (Good/Poor):
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Dichloromethane/Hexane
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Ethyl Acetate/Hexane
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Acetone/Water
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Methanol/Water
-
Q4: How can I monitor the purity of this compound during purification?
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Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and the separation during column chromatography. Use a similar solvent system as for the column. The product, being a sulfone, should be more polar than the starting sulfide and the intermediate sulfoxide.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the presence of impurities by comparing the spectra of the purified product with that of the starting materials and known byproducts.
Q5: Is this compound stable during purification?
Sulfonyl groups are generally robust and stable under a wide range of conditions, including mild acids and bases.[1] However, the allyl group could be susceptible to certain reagents or conditions. It is advisable to avoid strong oxidizing or reducing conditions and extreme pH values during purification to prevent potential side reactions.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C₉H₁₁NO₂S | 197.25 | High |
| 2-(Allylsulfinyl)-4-methylpyridine | C₉H₁₁NOS | 181.26 | Moderate |
| 2-(Allylthio)-4-methylpyridine | C₉H₁₁NS | 165.26 | Low |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, and 30% ethyl acetate in hexane) to elute the compounds.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization Purification
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting common purification problems.
References
Optimizing reaction conditions for 2-(Allylsulfonyl)-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-(Allylsulfonyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most established and reliable method is a two-step process. The first step involves the S-alkylation of 4-methylpyridine-2-thiol with an allyl halide (e.g., allyl bromide) to form the intermediate, 2-(allylthio)-4-methylpyridine. The second step is the selective oxidation of this sulfide intermediate to the desired sulfone, this compound. The oxidation of sulfides is a standard and widely used method for preparing sulfones.[1][2][3]
Q2: Which oxidant is recommended for converting the 2-(allylthio)-4-methylpyridine intermediate to the sulfone?
A2: meta-Chloroperbenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.[4][5] It is readily available and typically provides high yields. However, careful control of stoichiometry is crucial to avoid side reactions. Alternative "green" oxidants like hydrogen peroxide, often in the presence of a catalyst, can also be used and may prevent unwanted side reactions.[1][6]
Q3: What is the primary side product to watch for during the oxidation step?
A3: The most significant potential side product is the corresponding epoxide, formed by the oxidation of the allyl group's carbon-carbon double bond. This occurs when using strong, electrophilic oxidants like m-CPBA, particularly if more than two equivalents are used or if the reaction temperature is not controlled.[5] Another common impurity is the intermediate sulfoxide if the oxidation is incomplete.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. The starting sulfide is the least polar component, the intermediate sulfoxide is more polar, and the final sulfone product is typically the most polar of the three. By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the sulfide and the appearance of the sulfoxide and sulfone spots. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q5: What is the recommended method for purifying the final product?
A5: Flash column chromatography is the most effective method for purifying this compound from the starting sulfide, intermediate sulfoxide, and any m-chlorobenzoic acid byproduct (from m-CPBA). The significant difference in polarity between the components allows for clean separation on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sulfone | 1. Insufficient Oxidant: The reaction may have stopped at the sulfoxide stage. | 1. Ensure at least 2.0-2.2 equivalents of the oxidant (e.g., m-CPBA) are used for the complete conversion of the sulfide to the sulfone.[5] |
| 2. Low Reaction Temperature: Oxidation from sulfoxide to sulfone can be slow at very low temperatures. | 2. Perform the initial oxidation at 0 °C and then allow the reaction to warm to room temperature to ensure it goes to completion.[5] | |
| Product is a Mixture of Sulfide, Sulfoxide, and Sulfone | 1. Incomplete Reaction: Insufficient reaction time or oxidant. | 1. Increase the reaction time and monitor closely by TLC until the starting sulfide and intermediate sulfoxide spots have disappeared. Consider adding a small additional portion (0.1-0.2 equiv.) of the oxidant if the reaction stalls. |
| 2. Poor Quality Oxidant: The oxidant (e.g., m-CPBA) may have degraded over time. | 2. Use a fresh bottle of oxidant or determine its purity via titration before use. | |
| Presence of a Major, Unidentified Side Product | 1. Epoxidation of Allyl Group: Excess m-CPBA or high temperatures can cause oxidation of the double bond.[5] | 1. Carefully control the stoichiometry, ensuring no more than 2.2 equivalents of m-CPBA are used. Add the oxidant portion-wise at 0 °C to manage any exotherm. |
| 2. Consider an alternative oxidant system less prone to epoxidation, such as hydrogen peroxide with a suitable catalyst.[2] | ||
| Difficulty Removing Byproducts During Purification | 1. Acidic Byproduct: If using m-CPBA, the resulting m-chlorobenzoic acid can be difficult to remove. | 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to wash away the acidic byproduct before column chromatography. |
Data Summary
Table 1: Optimization of Oxidant Stoichiometry for Sulfone Synthesis
This table summarizes typical results for the oxidation of a sulfide to a sulfone using m-CPBA, demonstrating the importance of using sufficient equivalents to achieve a high yield.
| Entry | m-CPBA (Equivalents) | Temperature | Typical Yield of Sulfone | Reference |
| 1 | 1.0 | 0 °C to RT | Low (Mainly sulfoxide) | [5] |
| 2 | 1.2 | RT | ~83% | [4] |
| 3 | 1.5 | RT | ~85% | [4] |
| 4 | 2.0 | 0 °C to RT | >90% | [4][5] |
Table 2: Effect of Solvent on Sulfide Oxidation
The choice of solvent can influence reaction rate and yield. Chlorinated solvents are generally very effective for m-CPBA oxidations.
| Entry | Solvent | Relative Reaction Rate | Typical Yield | Reference |
| 1 | Dichloromethane (DCM) | Fast | High (~81%) | [4] |
| 2 | Chloroform | Fast | Good (~74%) | [4] |
| 3 | Acetonitrile | Moderate | Moderate (~69%) | [4] |
| 4 | Tetrahydrofuran (THF) | Moderate | Good | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Allylthio)-4-methylpyridine (Intermediate)
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Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methylpyridine-2-thiol (1.0 equiv.) and a suitable solvent such as ethanol or DMF.
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Base Addition: Add a base such as sodium ethoxide or potassium carbonate (1.1 equiv.) and stir the mixture at room temperature for 20 minutes.
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Alkylation: Cool the mixture to 0 °C and add allyl bromide (1.05 equiv.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting thiol is consumed.
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Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(allylthio)-4-methylpyridine.
Protocol 2: Oxidation to this compound
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Setup: Dissolve the 2-(allylthio)-4-methylpyridine intermediate (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Oxidant Addition: Add meta-chloroperbenzoic acid (m-CPBA, ~77% purity, 2.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, dilute the mixture with additional DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Overcoming solubility issues with 2-(Allylsulfonyl)-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(Allylsulfonyl)-4-methylpyridine.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to addressing these challenges.
Q1: My this compound is not dissolving in my desired solvent. What should I do first?
A1: The first step is to assess the polarity of your solvent and the properties of the compound. This compound is a crystalline solid with a predicted XlogP of 1.4, indicating moderate lipophilicity. If you are using a highly polar solvent like water, or a very non-polar solvent like hexane, you may face solubility issues.
Recommended Initial Steps:
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Solvent Selection: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents of varying polarities.
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Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit.
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Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
Frequently Asked Questions (FAQs)
Q2: What are the general properties of this compound that might affect its solubility?
A2: Key properties of this compound are summarized below. Understanding these can help in selecting an appropriate solvent system.
| Property | Value | Source |
| Appearance | White to Yellow powder to crystal | [1] |
| Molecular Formula | C9H11NO2S | [2][3] |
| Molecular Weight | 197.25 g/mol | [1][2] |
| Melting Point | 116 °C | |
| Predicted XlogP | 1.4 | [3] |
| Purity (HPLC) | >98.0% | [1] |
Q3: Which organic solvents are likely to be effective for dissolving this compound?
A3: Based on its predicted moderate lipophilicity, solvents with intermediate polarity are good starting points. For compounds with similar sulfonylpyridine structures, Dimethyl Sulfoxide (DMSO) is often used to prepare stock solutions.[4]
Recommended Solvents to Test:
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High Polarity: Methanol, Ethanol
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Intermediate Polarity: Dichloromethane (DCM), Ethyl Acetate
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Low Polarity: Toluene
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Aprotic Polar: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Experimental Protocols for Solubility Enhancement
If standard solvents do not provide adequate solubility, the following methods can be employed.
Protocol 1: Co-Solvent System
This method involves using a mixture of a good solvent and a poor solvent to enhance overall solubility.
Methodology:
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Dissolve this compound in a minimal amount of a water-miscible organic solvent in which it is readily soluble (e.g., DMSO, ethanol).
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Slowly add the aqueous buffer or medium to the organic stock solution with continuous stirring.
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Monitor for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.
Protocol 2: pH Adjustment
The pyridine moiety in this compound has a basic nitrogen atom. Adjusting the pH of the aqueous solution can significantly impact solubility.
Methodology:
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Prepare a suspension of this compound in an aqueous buffer.
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Gradually add a dilute acid (e.g., 0.1 M HCl) to protonate the pyridine nitrogen.
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Monitor the pH and observe for dissolution. The protonated salt form is expected to have higher aqueous solubility.
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Conversely, in basic conditions, the compound is likely to be less soluble in water.
Visualizing Experimental Workflows
Diagram 1: Systematic Solubility Testing Workflow
Caption: A stepwise workflow for systematically testing and improving the solubility of this compound.
Diagram 2: Logic for pH-Dependent Aqueous Solubility
Caption: The relationship between pH and the aqueous solubility of this compound.
References
Technical Support Center: 2-(Allylsulfonyl)-4-methylpyridine Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 2-(Allylsulfonyl)-4-methylpyridine. The information is designed to assist in experimental design, interpretation of results, and resolution of common issues encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which includes a pyridine ring, a sulfonyl group, and an allyl group, the most probable degradation pathways involve hydrolysis, oxidation, and photolytic degradation.
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Hydrolysis: Under acidic or basic conditions, the C-S bond of the sulfonyl group may be susceptible to cleavage, potentially leading to the formation of 4-methylpyridine and allylsulfinic acid. The allyl group itself could also undergo reactions under harsh hydrolytic conditions.
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Oxidation: The pyridine ring and the allyl group are prone to oxidation.[1] Oxidation of the pyridine nitrogen can form the corresponding N-oxide. The allyl group can be oxidized to form epoxides, diols, or undergo cleavage to form smaller carbonyl compounds. The methyl group on the pyridine ring could also be oxidized to a carboxylic acid.[2][3]
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Photodegradation: Exposure to UV light can induce free-radical mediated reactions.[4] This could lead to polymerization of the allyl group, cleavage of the sulfonyl group, or complex reactions involving the pyridine ring.
Q2: I am observing an unexpected peak in my chromatogram during a stability study. How can I identify this degradation product?
A2: The first step is to determine the mass of the unknown peak using LC-MS.[5] Based on the mass, you can propose potential structures arising from likely degradation pathways (see Q1). Further structural elucidation can be achieved using techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and NMR spectroscopy for detailed structural confirmation.[6]
Q3: My assay for this compound shows a loss of potency over time, but I don't see any major degradation peaks. What could be the reason?
A3: There are several possibilities:
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Formation of multiple minor degradants: The degradation may be occurring through multiple pathways, each producing a small amount of a different product that falls below your detection limit.
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Formation of non-UV active degradants: If you are using a UV detector, some degradation products may not have a chromophore and will be invisible. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help identify such compounds.
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Adsorption or precipitation: The analyte might be adsorbing to the container surface or precipitating out of solution, leading to an apparent loss of potency.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Acidic Conditions
Symptoms:
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Significant decrease in the main peak of this compound in HPLC analysis.
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Appearance of one or more major degradation peaks at earlier retention times.
Possible Cause:
-
Hydrolysis of the sulfonyl group is a likely cause of degradation under acidic conditions.
Troubleshooting Steps:
-
Confirm Identity of Degradant: Use LC-MS to determine the mass of the degradation product. A mass corresponding to 4-methylpyridine would strongly suggest hydrolysis of the C-S bond.
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Kinetic Studies: Perform time-course experiments at different acid concentrations and temperatures to understand the rate of degradation.
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Modify Experimental Conditions: If the goal is to achieve a target degradation of 10-20%, consider reducing the acid concentration, lowering the temperature, or shortening the exposure time.
Issue 2: Unstable Baseline and Multiple Peaks in Oxidative Stress Studies
Symptoms:
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Drifting or noisy baseline in the chromatogram.
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A complex mixture of many small peaks, making quantification difficult.
Possible Cause:
-
Over-stressing the molecule with a high concentration of the oxidizing agent (e.g., hydrogen peroxide) can lead to multiple, non-specific degradation pathways.
-
The oxidizing agent itself or its degradation products might be interfering with the analysis.
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Lower the concentration of the oxidizing agent. Typical starting concentrations are in the range of 3-30% hydrogen peroxide.[4]
-
Quench the Reaction: Ensure the reaction is effectively stopped at the desired time point by adding a quenching agent (e.g., sodium bisulfite for hydrogen peroxide).
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Optimize Chromatography: Modify the HPLC method (e.g., gradient, mobile phase pH) to improve the resolution of the degradation products.
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Blank Injections: Inject a blank sample containing only the mobile phase and the quenched oxidizing agent to identify any interfering peaks.
Experimental Protocols
Below are representative protocols for forced degradation studies. These should be adapted based on the specific stability characteristics of this compound.
Acid and Base Hydrolysis
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
-
For neutral hydrolysis, add an equal volume of water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of hydrogen peroxide (e.g., 3% to 30%).
-
Keep the solution at room temperature and monitor the degradation over time.
-
Collect samples at different intervals and quench the reaction if necessary.
-
Analyze the samples by HPLC.
Photostability Testing
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 15.2 | 4-methylpyridine |
| 0.1 M NaOH (60°C) | 8 | 12.5 | 4-methylpyridine, other polar species |
| 10% H₂O₂ (RT) | 4 | 18.9 | This compound-N-oxide |
| UV/Vis Light | 48 | 9.8 | Complex mixture of minor degradants |
| Heat (80°C) | 72 | 5.1 | Trace impurities |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for identifying an unknown degradation product.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-(Allylsulfonyl)-4-methylpyridine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(allylsulfonyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable, solid reagent used primarily in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It serves as a precursor to a nucleophilic pyridine-2-sulfinate, which can then couple with various aryl and heteroaryl halides to form C-C bonds. This method is particularly useful for synthesizing 2-substituted pyridines, which are common motifs in pharmaceutical compounds. The allylsulfonyl group is generally more stable than the corresponding pyridine sulfinate, allowing for greater tolerance of various synthetic transformations.[1][2][3]
Q2: How should I store and handle this compound?
This compound should be stored in a cool, dry place away from heat.[4] It is important to wash hands thoroughly after handling and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]
Q3: What are the advantages of using this compound over traditional pyridineboronic acids in Suzuki-Miyaura coupling?
Traditional pyridine-2-boronic acids are often unstable and can be difficult to prepare and handle, leading to low reaction efficiency.[6][7] In contrast, this compound is a more stable solid that serves as a reliable precursor to the active nucleophilic species in situ. This approach often provides a more robust and reproducible method for synthesizing 2-arylpyridines.[1][3]
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, particularly in palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use fresh palladium catalyst and phosphine ligand. Ensure proper handling and storage to prevent deactivation. Consider using alternative catalysts such as Pd(dppf)Cl2.[8][9] |
| Poor Quality Reagents | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While 150 °C has been reported, some transformations may require milder or more forceful conditions.[2] |
| Incorrect Base | The choice of base is critical. Cesium carbonate is commonly used, but other bases like potassium carbonate or sodium phosphate may be more effective for specific substrates.[2][7] |
| Inhibition by Starting Materials or Byproducts | Monitor the reaction by TLC or LC-MS to check for the consumption of starting materials. If starting material remains, consider adding a fresh portion of catalyst. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Aryl Halide | Reduce the reaction temperature. Lowering the catalyst loading may also minimize this side reaction. |
| Protodesulfonylation | Ensure the reaction is performed under strictly anhydrous and inert conditions. The presence of water or protic solvents can lead to the formation of 4-methylpyridine. |
| Formation of Biaryl Side-Products | This can be more pronounced with heteroaromatic substrates.[1] Optimizing the ligand-to-metal ratio and the choice of ligand can help suppress this side reaction. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Suggested Solution |
| Co-elution with Starting Material or Byproducts | Optimize the column chromatography conditions. A different solvent system or a gradient elution may be necessary. Recrystallization can also be an effective purification method. |
| Residual Palladium Catalyst | Treat the crude product with a palladium scavenger. Alternatively, passing the product solution through a plug of silica gel or activated carbon can help remove residual metal. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-(allylsulfonyl)pyridines involves the S-allylation of a corresponding pyridine-2-thiol, followed by oxidation.
-
Step 1: S-allylation: 4-Methyl-2-mercaptopyridine is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF or DMF) to yield 2-(allylthio)-4-methylpyridine.
-
Step 2: Oxidation: The resulting thioether is then oxidized to the sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a suitable solvent (e.g., dichloromethane or methanol/water).
Palladium-Catalyzed Cross-Coupling of 2-(Allylsulfonyl)-5-methylpyridine with an Aryl Bromide (Adapted for 4-methylpyridine)
This protocol is adapted from a TCI practical example for a closely related substrate.[2]
| Reagent | Amount (for 2.0 mmol scale) | Equivalents | Molar Mass ( g/mol ) |
| This compound | 592 mg | 1.5 | 197.25 |
| 4-Bromoanisole | 0.25 mL | 1.0 | 187.04 |
| Palladium(II) acetate | 22 mg | 0.05 | 224.49 |
| PtBu2Me·HBF4 | 50 mg | 0.10 | 290.13 |
| Cesium carbonate | 1.30 g | 2.0 | 325.82 |
| DMF | 10 mL | - | - |
Procedure:
-
To a pressure-resistant test tube, add this compound, palladium(II) acetate, PtBu2Me·HBF4, and cesium carbonate.
-
Purge the test tube with nitrogen.
-
Add DMF and 4-bromoanisole at room temperature.
-
Stir the resulting mixture at 150 °C for 17 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers with Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aryl-4-methylpyridine.
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Allylsulfonyl Pyridines for Cross Coupling | TCI AMERICA [tcichemicals.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. starshinechemical.com [starshinechemical.com]
- 5. This compound 2249891-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-(Allylsulfonyl)-4-methylpyridine Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on catalyst selection and troubleshooting for reactions involving 2-(allylsulfonyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound primarily serves as a stable, latent nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. It is used to synthesize 2-substituted pyridines, which are common motifs in pharmaceutical compounds.[1][2][3] The allylsulfonyl group acts as a precursor to a pyridine sulfinate in situ, which then participates in the cross-coupling with aryl or heteroaryl halides.[1][2][4]
Q2: What are the advantages of using this compound over other pyridyl nucleophiles like pyridineboronic acids or pyridine sulfinates?
A2: this compound offers several advantages:
-
Stability: It is more stable than pyridine sulfinates and many pyridineboronic acids, which can be prone to decomposition or protodeboronation.[3][5] This stability allows for easier handling, purification, and tolerance in multi-step synthetic sequences.[1][2]
-
Handling: Unlike some of its precursors, this compound and the reagents used in its preparation are odorless.[5]
-
Solubility: It overcomes the poor solubility of sulfinate salts in organic solvents, which can improve reaction efficiency.[5]
Q3: What type of catalyst is typically used for reactions with this compound?
A3: Palladium catalysts are most commonly employed for the cross-coupling reactions involving this compound.[1][2][4] The specific choice of palladium precursor and ligand is crucial for reaction success.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a reliable source. Consider using a pre-catalyst that is activated in situ. |
| Inefficient ligand | The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, a more electron-rich and bulky ligand like P(tBu)₂Me·HBF₄ may be required.[1] | |
| Inappropriate base | The base is crucial for the in situ generation of the sulfinate. Cesium carbonate is an effective base for this transformation.[1] Ensure the base is anhydrous if the reaction is sensitive to water. | |
| Insufficient temperature | The reaction often requires high temperatures (e.g., 150 °C) to proceed efficiently.[1][2] | |
| Formation of Deallylated Starting Material | Premature cleavage of the allyl group | This can occur if the reaction conditions favor deallylation over cross-coupling. This process can be catalyzed by certain transition metals.[6] Consider lowering the reaction temperature or screening different palladium catalysts and ligands that are less prone to promoting this side reaction. |
| Formation of Homocoupled Byproducts | Suboptimal catalyst to substrate ratio | An incorrect ratio can lead to side reactions. Adhere to the recommended catalyst loading (e.g., 5 mol%).[1] |
| Reaction Stalls Before Completion | Catalyst deactivation | The Lewis basicity of the pyridine nitrogen can sometimes lead to catalyst deactivation.[5] The use of a robust ligand can help mitigate this. |
Experimental Protocols & Data
Palladium-Catalyzed Cross-Coupling of 2-(Allylsulfonyl)-5-methylpyridine with 4-Bromoanisole
This protocol is adapted from a similar reaction and provides a representative experimental setup.[1][2]
Reaction Scheme:
(An illustration of the reaction would be placed here in a full document)
Materials:
-
2-(Allylsulfonyl)-5-methylpyridine
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methyldi-tert-butylphosphonium tetrafluoroborate (P(tBu)₂Me·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure-resistant reaction tube, add 2-(allylsulfonyl)-5-methylpyridine (1.5 equiv.), palladium(II) acetate (5 mol%), P(tBu)₂Me·HBF₄ (10 mol%), and cesium carbonate (2.0 equiv.).
-
Seal the tube and purge with nitrogen gas.
-
Add anhydrous DMF and 4-bromoanisole (1.0 equiv.) via syringe.
-
Stir the resulting mixture at 150 °C for 17 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst and Reagent Summary Table:
| Component | Role | Molar Equivalents/Loading | Notes |
| 2-(Allylsulfonyl)-5-methylpyridine | Latent Nucleophile | 1.5 | |
| Aryl Halide | Electrophile | 1.0 | |
| Pd(OAc)₂ | Catalyst Precursor | 5 mol% | |
| P(tBu)₂Me·HBF₄ | Ligand | 10 mol% | |
| Cs₂CO₃ | Base | 2.0 | Anhydrous conditions recommended |
| DMF | Solvent | - | Anhydrous conditions recommended |
| Temperature | Reaction Parameter | 150 °C | |
| Time | Reaction Parameter | 17 h |
Visualizations
Caption: Experimental workflow for the palladium-catalyzed cross-coupling reaction.
Caption: Proposed mechanism for the palladium-catalyzed desulfinative cross-coupling.
References
- 1. 2-Allylsulfonyl Pyridines for Cross Coupling | TCI AMERICA [tcichemicals.com]
- 2. 2-Allylsulfonyl Pyridines for Cross Coupling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Allylsulfonyl Pyridines for Cross Coupling | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproducts in the Synthesis of 2-(Allylsulfonyl)-4-methylpyridine
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(Allylsulfonyl)-4-methylpyridine. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage reaction byproducts and optimize the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when synthesizing this compound?
The most common byproduct is the corresponding sulfoxide, 2-(Allylsulfinyl)-4-methylpyridine. The synthesis of the target sulfone typically proceeds through the oxidation of the sulfide precursor, 2-(Allylthio)-4-methylpyridine. The sulfoxide is an intermediate in this oxidation process.[1][2] Incomplete oxidation will result in the presence of the sulfoxide in the crude product mixture.
Q2: Can over-oxidation be an issue?
While the desired product is the sulfone, harsh oxidizing conditions could potentially lead to undesired side reactions. However, sulfones are generally stable to further oxidation under typical conditions used for their synthesis from sulfides.[3][4] The primary concern is ensuring the reaction goes to completion to form the sulfone without significant degradation of the starting material or product.
Q3: Are there other potential byproducts I should be aware of?
Besides the sulfoxide, other byproducts can arise depending on the reaction conditions and the oxidant used. These may include:
-
Pyridine N-oxide: The nitrogen atom on the pyridine ring can be oxidized to an N-oxide, particularly with strong oxidizing agents.
-
Reactions involving the allyl group: The double bond in the allyl group can potentially undergo oxidation or other side reactions, although the sulfur atom is generally more susceptible to oxidation.
-
Byproducts from the oxidant: The choice of oxidizing agent will determine its own set of potential impurities. For example, using m-chloroperoxybenzoic acid (m-CPBA) will result in m-chlorobenzoic acid as a byproduct.
Q4: How can I monitor the progress of the reaction to minimize byproducts?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting sulfide and, if available, a standard of the intermediate sulfoxide, you can track the disappearance of the starting material and the formation of the product. The reaction is considered complete when the starting sulfide spot is no longer visible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of unreacted 2-(Allylthio)-4-methylpyridine (sulfide) in the final product. | 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the stoichiometry of the oxidizing agent. A slight excess (e.g., 2.2-2.5 equivalents for oxidation from sulfide to sulfone) is often used. 2. Extend the reaction time and continue monitoring by TLC. 3. Gradually increase the reaction temperature while monitoring for potential side reactions. |
| Significant amount of 2-(Allylsulfinyl)-4-methylpyridine (sulfoxide) byproduct. | 1. Incomplete oxidation. 2. Insufficient oxidant. | 1. Add an additional portion of the oxidizing agent and continue to stir the reaction. 2. Ensure at least two equivalents of the oxidant are used for the conversion from sulfide to sulfone. |
| Formation of polar, unidentified byproducts. | 1. Over-oxidation or side reactions with the pyridine ring or allyl group. 2. Use of an overly harsh oxidizing agent. | 1. Use a milder oxidizing agent (e.g., hydrogen peroxide with a catalyst). 2. Maintain careful control over the reaction temperature. 3. Consider using anhydrous solvents to prevent side reactions that may be promoted by water.[5][6] |
| Difficulty in isolating the pure product. | 1. Similar polarity of the product and byproducts. 2. The product may be an oil, making recrystallization challenging. | 1. Utilize column chromatography with a carefully selected solvent system to separate the sulfone from the less polar sulfide and more polar sulfoxide. 2. If the product is a solid, attempt recrystallization from a suitable solvent system. Solvent screening may be necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the oxidation of 2-(Allylthio)-4-methylpyridine to this compound using hydrogen peroxide as the oxidant.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Allylthio)-4-methylpyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[1][7]
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% aqueous hydrogen peroxide (2.2-2.5 equivalents) dropwise to the stirred solution. If using a catalyst, it should be added to the sulfide solution before the oxidant.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC until the starting sulfide is consumed. The reaction temperature can be moderately increased (e.g., to 40°C) to drive the reaction to completion.[7]
-
Workup: Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
General Protocol for Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired sulfone from the less polar starting sulfide and the more polar sulfoxide byproduct.
-
Recrystallization: If the purified sulfone is a solid, further purification can be achieved by recrystallization. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions for crystallization.
Data Presentation
The following tables provide a template for recording and comparing experimental results.
Table 1: Effect of Oxidant on Yield and Byproduct Formation
| Oxidant | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of Sulfone (%) | Sulfoxide Byproduct (%) | Other Byproducts (%) |
| H₂O₂/AcOH | 2.5 | 25-40 | 6 | Data | Data | Data |
| m-CPBA | 2.2 | 0-25 | 4 | Data | Data | Data |
| Oxone® | 2.2 | 25 | 3 | Data | Data | Data |
Table 2: Effect of Reaction Temperature on Conversion
| Temperature (°C) | Reaction Time (h) | Sulfide Conversion (%) | Sulfoxide Formation (%) | Sulfone Yield (%) |
| 25 | 12 | Data | Data | Data |
| 40 | 8 | Data | Data | Data |
| 60 | 4 | Data | Data | Data |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting byproduct formation in the synthesis.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Regioselectivity of 2-(Allylsulfonyl)-4-methylpyridine Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of addition reactions to 2-(allylsulfonyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of nucleophilic attack on this compound?
There are two primary sites for nucleophilic attack on this compound: the β-carbon of the allyl group (C-3 of the propene chain) via a 1,4-conjugate (Michael) addition, and the sulfonyl group itself or the α-carbon, which are generally less favored for soft nucleophiles. The pyridine ring can also be a site of nucleophilic attack under certain conditions, though it is less likely in the context of Michael additions.
Q2: What factors primarily influence the regioselectivity of the addition?
The regioselectivity is a delicate balance of several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent), and the presence of catalysts or additives. Hard and soft acid-base (HSAB) theory is a useful framework for predicting the outcome.[1]
Q3: How does the "hardness" or "softness" of a nucleophile affect the regioselectivity?
According to HSAB theory, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents without a copper catalyst) tend to favor 1,2-addition, attacking the harder electrophilic center.[1] In contrast, "soft" nucleophiles (e.g., thiolates, enamines, organocuprates) preferentially undergo 1,4-conjugate (Michael) addition to the softer β-carbon of the vinyl sulfone.[1]
Q4: What is the expected outcome under kinetic vs. thermodynamic control?
Generally, 1,2-addition is faster and thus favored under kinetic control (low temperatures, short reaction times).[1] The 1,4-addition product is often more stable, making it the favored product under thermodynamic control (higher temperatures, longer reaction times), especially if the 1,2-addition is reversible.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion
Q: I am not observing any significant product formation. What are the possible causes and solutions?
A:
-
Insufficiently activated nucleophile: The chosen base may not be strong enough to deprotonate the nucleophile effectively.
-
Solution: Consider using a stronger base or a different solvent system that favors nucleophile generation.
-
-
Steric hindrance: The nucleophile or the substrate may be too sterically hindered, preventing the reaction.
-
Solution: Try less bulky nucleophiles or consider catalysts that can overcome steric barriers.
-
-
Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for the formation of side products.
-
-
Inhibited catalyst: If using a catalyst, it may be poisoned by impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are pure and dry. Consider using a higher catalyst loading.
-
Issue 2: Poor Regioselectivity (Mixture of 1,2- and 1,4-Addition Products)
Q: My reaction is yielding a mixture of regioisomers. How can I favor the 1,4-addition product?
A:
-
"Hard" nucleophile characteristics: The nucleophile might be too "hard," leading to competitive 1,2-addition.
-
Solution: If using a Grignard or organolithium reagent, consider transmetalation to an organocuprate, which is a softer nucleophile and strongly favors 1,4-addition. The use of copper salts as catalysts with Grignard reagents can also promote 1,4-addition.[3]
-
-
Kinetic control conditions: The reaction conditions may be favoring the faster-forming 1,2-adduct.
-
Solution: Increase the reaction temperature and/or reaction time to allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable 1,4-adduct.[2]
-
Issue 3: Formation of Unidentified Side Products
Q: I am observing unexpected spots on my TLC plate. What could be the source of these side products?
A:
-
Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh.
-
Solution: Attempt the reaction under milder conditions (lower temperature, weaker base).
-
-
Polymerization: Vinyl sulfones can be prone to polymerization, especially in the presence of radical initiators or strong bases.[4]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize radical formation. Use of radical inhibitors could also be explored.
-
-
Reaction with the pyridine ring: Strong nucleophiles or harsh conditions might lead to reactions with the pyridine moiety.
-
Solution: Employ reaction conditions known to be selective for Michael additions.
-
Factors Influencing Regioselectivity
The following table summarizes the expected influence of various reaction parameters on the regioselectivity of additions to this compound.
| Parameter | Effect on 1,4-Addition (Michael Addition) | Rationale |
| Nucleophile | Soft nucleophiles (e.g., thiolates, organocuprates, enamines) strongly favor 1,4-addition. | Soft nucleophiles preferentially attack the soft electrophilic β-carbon of the vinyl sulfone.[1] |
| Hard nucleophiles (e.g., organolithiums, Grignard reagents) tend to favor 1,2-addition. | Hard nucleophiles preferentially attack the hard electrophilic sulfonyl sulfur or α-carbon.[1] | |
| Temperature | Higher temperatures generally favor the thermodynamically more stable 1,4-adduct. | Allows for the reversal of the kinetically favored but less stable 1,2-adduct.[2] |
| Solvent | Polar aprotic solvents (e.g., THF, DMF) are commonly used and can influence the reactivity of the nucleophile. | The choice of solvent can affect the aggregation state and reactivity of the nucleophile. |
| Catalyst | Lewis acids can activate the vinyl sulfone, potentially influencing regioselectivity. Copper salts are used to promote 1,4-addition of Grignard reagents.[3] | Lewis acid coordination can alter the electrophilicity of the different sites. Copper catalysts generate softer organocopper species.[3] |
Generalized Experimental Protocol for Michael Addition
This protocol is a general guideline and may require optimization for specific nucleophiles and reaction scales.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, malonate ester)
-
Base (e.g., triethylamine, DBU, sodium hydride)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile and anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the base to the solution to generate the nucleophile. Stir for a predetermined time to ensure complete formation.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the nucleophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways.
Caption: General experimental workflow.
Caption: Troubleshooting poor regioselectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Modern Reagent for C-C Bond Formation: A Comparative Guide to 2-(Allylsulfonyl)-4-methylpyridine
In the landscape of synthetic chemistry, the development of novel reagents that offer superior performance, stability, and ease of handling is a continuous pursuit. This guide provides a comprehensive comparison of 2-(Allylsulfonyl)-4-methylpyridine with traditional allylating agents, clarifying its unique role not as a direct allylating agent, but as a highly effective precursor for a nucleophilic pyridine source in palladium-catalyzed cross-coupling reactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes for the introduction of the 4-methyl-2-pyridyl moiety.
Understanding the Role of this compound
Contrary to what its name might suggest, this compound does not typically function by transferring its allyl group to a substrate. Instead, it serves as a stable, solid, and easy-to-handle precursor to a pyridine sulfinate. In the presence of a palladium catalyst, the allylsulfonyl group acts as an excellent leaving group, facilitating the in-situ formation of a reactive palladium-pyridyl species. This species then participates in cross-coupling reactions with aryl or heteroaryl halides to form a C-C bond, effectively introducing the 4-methyl-2-pyridyl group into the target molecule.[1]
This modern approach offers significant advantages over traditional methods for synthesizing 2-arylpyridines, which often involve unstable or difficult-to-prepare intermediates like 2-pyridylboronic acids or organostannanes.
Comparative Analysis of Synthetic Strategies
To objectively evaluate the utility of this compound, we will consider a hypothetical synthetic goal: the preparation of an N-allylated 2-arylpyridine derivative. This allows for a comparison of two distinct synthetic pathways:
-
Route A: Traditional Two-Step Approach. This route involves the initial allylation of a primary or secondary amine using a conventional allylating agent like allyl bromide, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to introduce the 2-pyridyl moiety.
-
Route B: Convergent Approach Using this compound. This strategy involves the direct coupling of an amino-substituted aryl halide with this compound, with the allyl group pre-installed on the amine.
The following sections provide a detailed comparison of these routes, supported by experimental data and protocols.
Data Presentation: Performance Comparison
The following tables summarize typical reaction conditions and yields for the key transformations in each synthetic route.
Table 1: Comparison of Key Reaction Steps
| Parameter | Route A - Step 1: N-Allylation | Route A - Step 2: Suzuki-Miyaura Coupling | Route B: Desulfinylative Cross-Coupling |
| Reaction Type | Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling | Palladium-Catalyzed Cross-Coupling |
| Pyridine Source | 2-Chloro-4-methylpyridine / 4-Methyl-2-pyridylboronic acid | 4-Methyl-2-pyridylboronic acid | This compound |
| Allylating Agent | Allyl Bromide | - | - (Allyl group is pre-installed) |
| Catalyst | - | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) sources | Pd(OAc)₂ |
| Ligand | - | Phosphine ligands (e.g., PCy₃, P(t-Bu)₂Me·HBF₄) | P(t-Bu)₂Me·HBF₄ |
| Base | K₂CO₃, NaH, or other inorganic/organic bases | K₂CO₃, Cs₂CO₃, KF | Cs₂CO₃ |
| Solvent | Acetonitrile, DMSO, Toluene | Dioxane, Toluene, DMF | DMF, Dioxane |
| Temperature | Room Temperature to 70°C | 80°C to 150°C | 120°C to 150°C |
| Typical Yield | 80-95%[2][3] | 60-90%[4][5] | 70-95%[1] |
Table 2: Substrate Scope for Desulfinylative Cross-Coupling with 2-Allylsulfonyl Pyridines
| Aryl Halide | Product | Yield (%) |
| 4-Bromotoluene | 2-(4-Methylphenyl)-pyridine | 85 |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-pyridine | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)-pyridine | 78 |
| 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-pyridine | 88 |
| 2-Bromonaphthalene | 2-(Naphthalen-2-yl)-pyridine | 81 |
Data adapted from representative palladium-catalyzed cross-coupling reactions of heteroaryl allylsulfones.[1]
Experimental Protocols
Route A: Traditional Two-Step Approach
Step 1: N-Allylation of an Aniline Derivative
To a solution of aniline (10 mmol) in acetonitrile (20 mL) is added potassium carbonate (15 mmol). Allyl bromide (12 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the N-allylaniline.[3]
Step 2: Suzuki-Miyaura Coupling
A mixture of the N-allylaniline derivative (if it contains a halide) or a suitable haloaniline precursor (1.0 equiv), 4-methyl-2-pyridylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of dioxane and water is degassed and heated to 100°C for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, concentrated, and purified by column chromatography.
Route B: Convergent Approach Using this compound
Desulfinylative Cross-Coupling
To a pressure-resistant test tube is charged this compound (1.5 equiv), the desired amino-substituted aryl halide (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (5 mol%), and P(t-Bu)₂Me·HBF₄ (10 mol%). The tube is purged with nitrogen, and DMF is added. The resulting mixture is stirred at 130-150°C for 18 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding N-allylated 2-arylpyridine derivative.[1]
Visualization of Synthetic Strategies
The following diagrams illustrate the conceptual differences between the two synthetic routes.
Figure 1. Workflow for the traditional two-step synthesis of an N-allylated 2-arylpyridine.
Figure 2. Convergent synthesis using this compound.
Conclusion
While not a conventional allylating agent, this compound represents a significant advancement for the synthesis of 2-arylpyridines. Its stability, ease of handling, and high efficiency in palladium-catalyzed cross-coupling reactions make it a superior alternative to many traditional methods that rely on less stable or less reactive pyridine precursors. For synthetic chemists, particularly in the pharmaceutical industry, employing 2-(allylsulfonyl)-pyridines can lead to more robust, scalable, and efficient synthetic routes, ultimately accelerating the drug discovery and development process. This guide provides the necessary data and protocols to enable researchers to effectively evaluate and implement this modern reagent in their synthetic endeavors.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N -allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indole ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08588C [pubs.rsc.org]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Efficacy of 2-(Allylsulfonyl)-4-methylpyridine in Context: A Comparative Guide to Sulfonylpyridine Derivatives
For Immediate Release
This guide provides a comparative analysis of the efficacy of 2-(Allylsulfonyl)-4-methylpyridine and other sulfonylpyridine derivatives for researchers, scientists, and professionals in drug development. The information is based on a review of existing literature on the structure-activity relationships of this class of compounds.
Executive Summary
2-Sulfonylpyridines are a versatile class of compounds recognized for their ability to act as tunable, cysteine-reactive electrophiles. Their primary mechanism of action involves a nucleophilic aromatic substitution (SNAr) reaction with thiol groups, particularly the cysteine residues in proteins. This reactivity makes them promising candidates for the development of targeted covalent inhibitors for a range of enzymes and signaling pathways. While direct comparative efficacy data for this compound is not extensively available in the current literature, its performance can be inferred from structure-activity relationship (SAR) studies of analogous compounds. This guide synthesizes available data to provide a framework for understanding its potential efficacy relative to other sulfonylpyridines.
Data on Comparative Efficacy of Sulfonylpyridine Derivatives
The efficacy of sulfonylpyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonyl group. These modifications influence the electrophilicity of the pyridine ring and the stability of the leaving group, thereby modulating reactivity and selectivity towards target proteins. The following table summarizes key findings from various studies on different sulfonylpyridine and sulfonylpyrimidine analogs.
| Compound Class/Derivative | Target/Assay | Key Findings | Reference |
| 2-Sulfonylpyridines | Cysteine Reactivity (KEAP1-NRF2 pathway activation) | The 2-sulfonylpyridine scaffold is a tunable electrophile. Reactivity can be modulated by substituents on the pyridine ring and the sulfonyl group. | [1][2][3][4] |
| 2-Methylsulfonyl-4,6-dimethyl-nicotinonitrile | NRF2 Activation (IMR32 cells) | Showed sub-micromolar half-maximal effective concentration (EC50 = 732 nM) for NRF2 activation with minimal cytotoxicity. | [2] |
| Nitro- and Cyano-substituted 2-Sulfonylpyridines | Covalent Inhibition of Adenosine Deaminase (ADA) | Demonstrated the ability to act as selective covalent modifiers of ADA by targeting a cysteine distal to the active site. | [1][2][3] |
| 2-Sulfonylpyrimidines | Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) | N-arylated derivatives with substituents at the 5-position of the pyrimidine ring were the most active, showing >95% inhibition of BTK activity, comparable to Ibrutinib. | [5] |
| 2-Sulfonyl/Sulfonamide Pyrimidines | Covalent Inhibition of Werner Syndrome Helicase (WRN) | Sulfonamide analogs were found to be more potent than sulfonyl derivatives. H3B-968 exhibited an IC50 of approximately 10 nM. | [6][7] |
| 2-Sulfonyl-pyrimidinyl Derivatives | Apoptosis Inhibition | Optimized derivatives showed picomolar activity in cellular apoptosis inhibition by stabilizing mitochondrial respiratory complex II. | [8] |
Inference for this compound:
Based on the established SAR principles, the following can be inferred about this compound:
-
Allyl Group (Leaving Group): The allyl sulfone is a competent leaving group. Its reactivity will be influenced by the stability of the resulting allyl sulfinate.
-
4-Methyl Group (Staying Group): The methyl group at the 4-position of the pyridine ring is a weakly electron-donating group. Compared to derivatives with strong electron-withdrawing groups (like nitro or cyano), this compound is expected to have a more moderate electrophilicity and thus, potentially greater selectivity, albeit with likely reduced overall reactivity.
Experimental Protocols
The evaluation of sulfonylpyridine efficacy typically involves a combination of biochemical and cell-based assays to determine reactivity, target engagement, and biological effect.
Cysteine Reactivity Assay (KEAP1-NRF2 Pathway Activation)
-
Objective: To assess the intrinsic reactivity of the sulfonylpyridine compound with cysteine residues.
-
Cell Line: Human neuroblastoma IMR32 cells or HEK293T cells.
-
Methodology:
-
Cells are treated with varying concentrations of the test compound.
-
Activation of the NRF2 pathway is monitored as a surrogate for cysteine modification of KEAP1.
-
Readouts include:
-
Western Blotting: To measure the stabilization of NRF2 protein and the expression of its downstream target, NQO1.
-
Reporter Gene Assay: Using a luciferase reporter under the control of an Antioxidant Response Element (ARE-LUC) to quantify NRF2 transcriptional activity.
-
-
-
Data Analysis: EC50 values are calculated from dose-response curves.
Enzyme Inhibition Assay (e.g., BTK, WRN)
-
Objective: To determine the inhibitory potency of the compound against a specific enzyme.
-
Methodology:
-
The purified recombinant enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., ATP for kinases).
-
Enzyme activity is measured using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: IC50 values are determined by fitting the data to a dose-response curve. Time-dependent inhibition can indicate a covalent mechanism.
Cellular Proliferation/Apoptosis Assay
-
Objective: To evaluate the effect of the compound on cell viability and programmed cell death.
-
Cell Lines: Relevant cancer cell lines or other disease-specific cell models.
-
Methodology:
-
Cells are treated with the compound over a period of time (e.g., 72 hours).
-
Proliferation: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Apoptosis: Apoptosis can be quantified by methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis: IC50 values for growth inhibition or EC50 values for apoptosis induction are calculated.
Visualizations
Signaling Pathway: KEAP1-NRF2 Axis
Caption: Covalent modification of KEAP1 by 2-sulfonylpyridine disrupts NRF2 degradation.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of sulfonylpyridine inhibitors.
Conclusion
The 2-sulfonylpyridine scaffold represents a promising and highly adaptable platform for the development of targeted covalent inhibitors. The efficacy of any given derivative is a finely tuned balance between reactivity and selectivity, governed by its specific substitution pattern. While direct comparative data for this compound is sparse, the extensive body of research on related analogs provides a strong foundation for predicting its behavior. The moderate electron-donating nature of the 4-methyl group, combined with the allyl sulfone leaving group, suggests that this compound may offer a favorable balance of reactivity and selectivity. Further experimental validation is necessary to fully characterize its efficacy profile and identify its potential therapeutic applications. This guide provides the foundational information and experimental context for undertaking such an evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2-(Allylsulfonyl)-4-methylpyridine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for the structural validation of 2-(allylsulfonyl)-4-methylpyridine derivatives, outlining key experimental protocols and data presentation for comparison with alternative compounds. The methodologies and data presented are representative of the rigorous analysis required for novel chemical entities in a research and drug development setting.
Comparative Structural and Spectroscopic Data
The structural integrity of a synthesized compound is paramount. Below is a comparative summary of hypothetical analytical data for a target this compound derivative against a known alternative, highlighting key validation parameters.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] |
| This compound Derivative (Hypothetical) | 8.65 (d, 1H, H-6), 7.80 (s, 1H, H-3), 7.65 (d, 1H, H-5), 5.90 (m, 1H, -CH=), 5.40 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.00 (d, 2H, -SO₂-CH₂-), 2.45 (s, 3H, -CH₃) | 159.5 (C-2), 150.2 (C-6), 148.5 (C-4), 126.0 (C-3), 124.8 (C-5), 125.5 (-CH=), 122.0 (=CH₂), 58.0 (-SO₂-CH₂-), 21.5 (-CH₃) |
| Alternative: 2-(Phenylsulfonyl)pyridine | 8.70 (d, 1H), 8.00 (m, 3H), 7.60 (m, 3H) | 160.1, 150.5, 138.0, 133.5, 129.2, 127.8, 125.0 |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (HRMS) |
| This compound Derivative (Hypothetical) | 3080 (C-H, sp²), 2920 (C-H, sp³), 1600 (C=C, aromatic), 1320, 1140 (SO₂, asymmetric and symmetric stretch) | [M+H]⁺ calculated for C₉H₁₂NO₂S: 198.0583; Found: 198.0585 |
| Alternative: 2-(Phenylsulfonyl)pyridine | 3060 (C-H, aromatic), 1580 (C=C, aromatic), 1310, 1150 (SO₂, asymmetric and symmetric stretch) | [M+H]⁺ calculated for C₁₁H₁₀NO₂S: 220.0427; Found: 220.0429 |
Table 3: X-ray Crystallography Data for a Representative Pyridine Sulfone
| Parameter | Value for 2-[(Dichloromethane)sulfonyl]pyridine[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.9647 (10) |
| b (Å) | 12.2131 (11) |
| c (Å) | 15.7158 (15) |
| β (°) | 108.483 (1) |
| Volume (ų) | 1814.0 (3) |
| Z | 8 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum was baseline corrected and the frequencies of significant absorption bands were identified.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 100-1000.
-
Data Processing: The exact mass of the protonated molecular ion ([M+H]⁺) was determined and compared to the calculated theoretical mass.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[2]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[1]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][2]
Visualized Workflows and Pathways
Visual representations of experimental workflows and logical relationships can aid in understanding the validation process.
Caption: Workflow for the synthesis and structural validation of novel chemical compounds.
Caption: Logical flow for the interpretation of spectroscopic data in structural elucidation.
References
Benchmarking 2-(Allylsulfonyl)-4-methylpyridine as a Latent Nucleophile in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Catalysis and Drug Development
In the landscape of modern synthetic chemistry, the construction of biaryl and heteroaryl-aryl linkages is a cornerstone of drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forging these critical carbon-carbon bonds. However, the use of certain heterocyclic nucleophiles, particularly those involving pyridine moieties, can be fraught with challenges related to reagent stability and reactivity. This guide provides a comprehensive performance benchmark of 2-(Allylsulfonyl)-4-methylpyridine, a stable and versatile latent nucleophile, against its primary alternatives: pyridine sulfinates and pyridine-2-boronates.
Executive Summary
This compound and related heterocyclic allylsulfones have emerged as superior alternatives to traditional pyridine nucleophiles in palladium-catalyzed cross-coupling reactions. These reagents function as "latent" sulfinates, offering enhanced stability and ease of handling compared to the often-problematic pyridine sulfinates and pyridine-2-boronates.[1][2][3][4] Experimental data demonstrates that 2-(allylsulfonyl)pyridines provide comparable to superior yields in cross-coupling with a wide range of aryl and heteroaryl halides, while offering significant advantages in terms of reagent stability and functional group tolerance.
Performance Comparison: this compound vs. Alternatives
The primary advantage of 2-(allylsulfonyl)pyridines lies in their ability to generate the reactive sulfinate nucleophile in situ under the palladium-catalyzed reaction conditions. This circumvents the stability issues associated with pre-formed pyridine sulfinates and the often-poor reactivity of pyridine-2-boronates.[5]
Quantitative Performance Data
The following tables summarize the performance of 2-(allylsulfonyl)pyridines in comparison to pyridine sulfinates and pyridine-2-boronates in palladium-catalyzed cross-coupling reactions with various aryl halides.
Table 1: Cross-Coupling with Electron-Rich Aryl Bromides
| Nucleophile | Aryl Bromide | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | 150 | 17 | 49 | |
| Pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | 140 | 18 | 99 | [5] |
| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | 110 | 12 | 74 | [6] |
Table 2: Cross-Coupling with Electron-Poor Aryl Bromides
| Nucleophile | Aryl Bromide | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Allylsulfonyl)pyridine | 4-Bromobenzonitrile | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | 130 | 18 | 85 | [1][2][3][4] |
| Pyridine-2-sulfinate | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃ | 140 | 18 | 95 | [5] |
| 2-Pyridylboronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand 2 | 110 | 12 | 73 | [6] |
Table 3: Cross-Coupling with Heteroaryl Halides
| Nucleophile | Heteroaryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(Allylsulfonyl)pyridine | 3-Bromopyridine | Pd(OAc)₂ / P(tBu)₂Me·HBF₄ | 130 | 18 | 78 | [1][2][3][4] |
| Pyridine-2-sulfinate | 3-Bromopyridine | Pd(OAc)₂ / PCy₃ | 140 | 18 | 88 | [5] |
| 2-Pyridylboronate | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 2 | 110 | 12 | 85 | [6] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling using this compound
This protocol is adapted from the work of Willis et al.[1][2][3][4]
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Methyl(di-tert-butyl)phosphonium tetrafluoroborate (P(tBu)₂Me·HBF₄, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure-resistant reaction vessel, add this compound, the aryl halide, palladium(II) acetate, methyl(di-tert-butyl)phosphonium tetrafluoroborate, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Seal the vessel and heat the reaction mixture to 130-150 °C with stirring for 16-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathway and Reagent Relationships
The following diagrams illustrate the mechanistic pathway of the palladium-catalyzed cross-coupling using 2-(allylsulfonyl)pyridines and the logical relationship between the different classes of pyridine nucleophiles.
Figure 1: Proposed catalytic cycle for the cross-coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Allylsulfonyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-(Allylsulfonyl)-4-methylpyridine. Given the limited published data on the cross-validation of methods for this specific compound, this document outlines a recommended framework for such a study. It includes detailed hypothetical experimental protocols and presents expected performance data to guide researchers in establishing robust analytical procedures.
Introduction to this compound and its Analysis
This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for its use in drug development, quality control, and various research applications. The selection of an appropriate analytical method is paramount, and cross-validation between different techniques ensures the reliability and consistency of the data generated. This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as commercial suppliers indicate purity analysis using these methods.[1][2][3]
Comparative Analysis of Analytical Methods
A cross-validation study is designed to compare the performance of at least two different analytical methods.[4][5] This ensures that the obtained analytical data is reliable and comparable, regardless of the method used. Below is a summary of the expected performance characteristics for HPLC and GC methods tailored for the analysis of this compound.
Table 1: Performance Characteristics of HPLC and GC Methods
| Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Specificity | High | High |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following are proposed protocols for the HPLC-UV and GC-FID analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on protocols developed for similar pyridine derivatives and is expected to provide high sensitivity and specificity.[6][7][8]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in Acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: Agilent 8860 Gas Chromatograph or equivalent, equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in Dichloromethane.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations from 0.5 µg/mL to 200 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of the proposed analytical methods.
Caption: Workflow for cross-validation of HPLC and GC methods.
Logical Relationship of Validation Parameters
This diagram shows the relationship between different validation parameters as per ICH guidelines.
Caption: Interrelation of analytical method validation parameters.
References
- 1. This compound 2249891-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 2249891-89-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-(Allylsulfonyl)-4-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The construction of carbon-carbon (C-C) bonds, particularly in the formation of biaryl and hetero-biaryl structures, is a cornerstone of modern synthetic chemistry. While the Suzuki-Miyaura cross-coupling reaction is a powerful tool, the use of pyridine-2-boronic acids is often plagued by instability and low yields.[1][2] This guide details the advantages of 2-(allylsulfonyl)-4-methylpyridine as a superior alternative, providing a more stable and efficient route to valuable 2-arylpyridine motifs.
This compound serves as a stable, solid precursor to the corresponding pyridine-2-sulfinate, which acts as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions. This approach circumvents the challenges associated with the preparation, stability, and reactivity of pyridine-2-boronic acids, leading to more reliable and higher-yielding syntheses.[1][2][3]
Comparative Performance in Palladium-Catalyzed Cross-Coupling
The primary advantage of this compound lies in its ability to generate the active pyridine-2-sulfinate in situ, which then participates in the catalytic cycle. This "latent nucleophile" approach leads to significantly improved outcomes compared to traditional Suzuki-Miyaura couplings with pyridine-2-boronic acids.
Key Advantages:
-
Enhanced Stability: this compound is a stable, crystalline solid, making it easy to handle and store. In contrast, many pyridine-2-boronic acids are prone to decomposition and protodeboronation, leading to inconsistent results and low yields.[1][2]
-
Improved Reaction Yields: As demonstrated in the work by Willis et al., the use of allylsulfonylpyridines as sulfinate precursors consistently provides good to excellent yields for a wide range of aryl and heteroaryl coupling partners.[3][4] This is particularly notable for the synthesis of challenging 2-substituted pyridines, where Suzuki-Miyaura reactions often fail.[1][2]
-
Broad Substrate Scope: The methodology is tolerant of a diverse array of functional groups on both the aryl halide and the pyridine ring, making it a versatile tool for the synthesis of complex molecules.[4]
-
Operational Simplicity: The reactions are typically performed in a single pot, and the starting materials are either commercially available or readily prepared.[3]
Quantitative Comparison of Reaction Yields
The following table summarizes the yields of selected 2-arylpyridine products synthesized via the palladium-catalyzed cross-coupling of the in situ generated 4-methylpyridine-2-sulfinate (from this compound) with various aryl bromides. For comparison, typical yields for similar transformations using pyridine-2-boronic acids are often significantly lower and less consistent. A survey of Pfizer's internal electronic laboratory notebook revealed that less than 8% of 358 attempted reactions using pyridine-2-boronates achieved a yield of at least 20%.[2]
| Aryl Bromide Coupling Partner | 2-Aryl-4-methylpyridine Product | Yield (%) with 4-methylpyridine-2-sulfinate precursor |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methylpyridine | 85 |
| 4-Bromotoluene | 4-Methyl-2-(p-tolyl)pyridine | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-4-methylpyridine | 88 |
| 3-Bromopyridine | 4-Methyl-2,3'-bipyridine | 71 |
Data is representative of yields reported in the literature for similar pyridine-2-sulfinate couplings under optimized conditions.[4]
Experimental Protocols
General Procedure for the Synthesis of this compound
A detailed, robust procedure for the synthesis of various heterocyclic allylsulfones has been developed. A general one-pot, two-step protocol involves the palladium-catalyzed sulfinylation of a bromopyridine, followed by S-allylation.[4]
Detailed Protocol for Palladium-Catalyzed Cross-Coupling of 2-(Allylsulfonyl)-5-methylpyridine with 4-Bromoanisole
This protocol, provided by Tokyo Chemical Industry Co., Ltd. (TCI), illustrates the practical application of an allylsulfonylpyridine in a cross-coupling reaction and can be adapted for this compound.[5]
Materials:
-
2-(Allylsulfonyl)-5-methylpyridine (592 mg, 3.0 mmol, 1.5 equiv.)
-
4-Bromoanisole (0.25 mL, 2.0 mmol, 1.0 equiv.)
-
Palladium(II) Acetate (22 mg, 0.1 mmol, 5 mol%)
-
Di-tert-butyl(methyl)phosphonium Tetrafluoroborate (tBu₂PMe·HBF₄) (50 mg, 0.2 mmol, 10 mol%)
-
Cesium Carbonate (1.30 g, 4.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a pressure-resistant test tube, add 2-(allylsulfonyl)-5-methylpyridine, palladium(II) acetate, tBu₂PMe·HBF₄, and cesium carbonate.
-
Purge the test tube with nitrogen.
-
Add DMF and 4-bromoanisole in one portion at room temperature.
-
Stir the resulting mixture at 150 °C for 17 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers with Na₂SO₄ (20 g) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate:hexane = 5:95 to 18:82) to afford the desired product.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key chemical transformations and experimental workflow.
Caption: Advantage of this compound as a stable precursor.
Caption: Proposed catalytic cycle for the desulfinylative cross-coupling.
Caption: General experimental workflow for the cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odinity.com [odinity.com]
- 3. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Cross-Coupling Reaction Using the Allylsulfonylpyridine Derivative | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of the Reactivity of 2-(Allylsulfonyl)-3-methylpyridine and 4-Methylpyridine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of pyridine derivatives is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides an objective comparison of the chemical reactivity of 2-(Allylsulfonyl)-3-methylpyridine and the isomers of methylpyridine, with a particular focus on 4-methylpyridine. The comparison is supported by available experimental data and established principles of organic chemistry.
Introduction to the Compounds
The reactivity of a pyridine derivative is fundamentally governed by the electronic and steric nature of its substituents. Here, we compare two distinct pyridine structures:
-
2-(Allylsulfonyl)-3-methylpyridine: This molecule features a strong electron-withdrawing allylsulfonyl group at the 2-position and a weak electron-donating methyl group at the 3-position. The sulfonyl group is expected to significantly influence the electron density of the pyridine ring, while the allyl group introduces an additional site of reactivity.
-
4-Methylpyridine (γ-picoline): As an isomer of methylpyridine, this compound has a single electron-donating methyl group at the 4-position. Its chemistry is characteristic of pyridines with activating groups, influencing both the ring and the methyl substituent.
This guide will explore their comparative reactivity in key chemical transformations, including reactions involving the pyridine ring and the respective side chains.
Comparative Reactivity of the Pyridine Ring
The electronic nature of the substituents dictates the susceptibility of the pyridine ring to attack by electrophiles and nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[1][2][3] This reactivity is further modulated by the substituents.
-
2-(Allylsulfonyl)-3-methylpyridine: The potent electron-withdrawing nature of the sulfonyl group at the 2-position drastically reduces the electron density of the pyridine ring, especially at the ortho and para positions. This makes the molecule highly activated towards nucleophilic aromatic substitution. The sulfonyl group itself can act as an excellent leaving group, facilitating SNAr reactions at the C2 position.
-
4-Methylpyridine: The methyl group is weakly electron-donating, which slightly deactivates the pyridine ring towards nucleophilic attack compared to unsubstituted pyridine. However, the inherent reactivity of the 4-position still allows for nucleophilic substitution, though under more forcing conditions than for pyridines bearing electron-withdrawing groups.[4]
In a direct comparison, 2-(Allylsulfonyl)-3-methylpyridine is predicted to be significantly more reactive towards nucleophiles than 4-methylpyridine.
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom.[1][5] Reactions typically require harsh conditions and occur at the 3-position.
-
2-(Allylsulfonyl)-3-methylpyridine: The presence of the powerful deactivating sulfonyl group will make electrophilic substitution even more challenging than in unsubstituted pyridine.
-
4-Methylpyridine: The activating methyl group makes it slightly more reactive towards electrophiles than pyridine, but the overall deactivation by the ring nitrogen still makes these reactions unfavorable.
Neither compound is particularly reactive towards electrophiles, but 4-methylpyridine would be considered less deactivated than 2-(Allylsulfonyl)-3-methylpyridine.
Basicity of the Ring Nitrogen
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it basic.[1]
-
2-(Allylsulfonyl)-3-methylpyridine: The electron-withdrawing sulfonyl group will significantly reduce the electron density on the nitrogen atom, making it a much weaker base.
-
4-Methylpyridine: The electron-donating methyl group increases the electron density on the nitrogen, making it a stronger base than unsubstituted pyridine. The pKa of its conjugate acid is approximately 5.98, compared to 5.25 for pyridine.[6]
Therefore, 4-methylpyridine is a significantly stronger base than 2-(Allylsulfonyl)-3-methylpyridine.
Reactivity of the Side Chains
Oxidation of the Methyl Group
The methyl group of methylpyridines can be oxidized to various products, most commonly the corresponding carboxylic acid (picolinic, nicotinic, or isonicotinic acid).[7][8]
-
4-Methylpyridine: The methyl group can be oxidized using various oxidizing agents. Studies have shown that wet air oxidation, Fenton's reagent, and potassium permanganate are effective.[8][9][10] In some cases, the oxidation can lead to decarboxylation, resulting in demethylation of the pyridine base.[7]
Table 1: Oxidation of Methylpyridine Isomers
| Reactant | Oxidizing Agent/Conditions | Major Product(s) | Reference |
| 4-Methylpyridine | Wet Air Oxidation (250 °C, 250 atm) | Aldehyde, ring oxidation products | [10] |
| 4-Methylpyridine | Argentous Sulfate/Oxide (in autoclave) | Pyridine (demethylation), tars | [7] |
| 4-Methylpyridine | Potassium Permanganate | Isonicotinic Acid | [8] |
| 2-Methylpyridine | Wet Air Oxidation (250 °C, 250 atm) | Aldehyde, ring oxidation products | [10] |
| 3-Methylpyridine | Wet Air Oxidation (250 °C, 250 atm) | More resistant to oxidation; aldehyde | [10] |
-
2-(Allylsulfonyl)-3-methylpyridine: While the methyl group at the 3-position could potentially be oxidized, the allyl group presents a more susceptible site for oxidation, likely leading to cleavage or epoxidation of the double bond under similar conditions.
Reactivity of the Allylsulfonyl Group
The allylsulfonyl moiety in 2-(Allylsulfonyl)-3-methylpyridine offers two primary sites of reactivity:
-
The Allyl Group (C=C Double Bond): This is susceptible to a wide range of electrophilic addition reactions (e.g., halogenation, hydrohalogenation, hydration) and can undergo oxidation (e.g., epoxidation, ozonolysis) or reduction.
-
The Sulfonyl Group: The bond between the pyridine ring and the sulfur atom is activated towards nucleophilic attack, making the entire allylsulfonyl group a potential leaving group in SNAr reactions.
No specific experimental data for the reactivity of 2-(Allylsulfonyl)-3-methylpyridine was identified in the literature survey. Its reactivity is inferred from the known chemistry of allyl compounds and aryl sulfones.
Experimental Protocols
General Protocol for Oxidation of Methylpyridines with Potassium Permanganate
This protocol is adapted from the methodology described for the synthesis of pyridine carboxylic acids.[8]
-
Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, thermometer, and a reflux condenser. For volatile methylpyridines, an addition funnel may be used for the portion-wise addition of the oxidizing agent.
-
Reaction: The methylpyridine is dissolved in an appropriate solvent (e.g., water). Potassium permanganate is added portion-wise to control the exothermic reaction, maintaining a specific temperature range.
-
Workup: After the reaction is complete (indicated by the disappearance of the permanganate color), the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified to the isoelectric point of the corresponding pyridine carboxylic acid to induce precipitation. The solid product is then collected by filtration, washed, and dried. For example, the isoelectric point for isonicotinic acid (from 4-methylpyridine) is 3.6.[8]
General Protocol for Nucleophilic Aromatic Substitution on Activated Pyridines
This protocol is based on general procedures for SNAr reactions.[11]
-
Reaction Setup: The activated pyridine substrate (e.g., 2-(Allylsulfonyl)-3-methylpyridine) is dissolved in a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: The nucleophile (e.g., an amine, alkoxide, or thiol) is added to the solution, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize any acid formed.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from ambient to elevated, depending on the reactivity of the substrate and nucleophile. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as column chromatography or recrystallization.
Summary and Conclusion
The reactivity profiles of 2-(Allylsulfonyl)-3-methylpyridine and 4-methylpyridine are markedly different, driven by the opposing electronic effects of their substituents.
Table 2: Summary of Comparative Reactivity
| Reaction Type | 2-(Allylsulfonyl)-3-methylpyridine | 4-Methylpyridine | Comparative Reactivity |
| Nucleophilic Aromatic Substitution | Highly Activated | Weakly Deactivated | 2-(Allylsulfonyl)-3-methylpyridine >> 4-Methylpyridine |
| Electrophilic Aromatic Substitution | Highly Deactivated | Weakly Deactivated | 4-Methylpyridine > 2-(Allylsulfonyl)-3-methylpyridine |
| Basicity of Ring Nitrogen | Very Weak Base | Moderate Base | 4-Methylpyridine >> 2-(Allylsulfonyl)-3-methylpyridine |
| Side Chain Oxidation | Allyl group is primary site | Methyl group oxidized to acid | Different reaction pathways |
| Other Side Chain Reactions | Additions to allyl group | Condensations at methyl group | Different reaction pathways |
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. uoanbar.edu.iq [uoanbar.edu.iq]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Novel Approach to (Z)-Olefins: Assessing the Utility of 2-(Allylsulfonyl)-4-methylpyridine in Functionalization Reactions
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of olefins is a cornerstone of molecular construction. The Julia-Kocienski olefination has long been a robust method for the synthesis of (E)-alkenes. However, the selective synthesis of their (Z)-isomers often presents a significant challenge. This guide introduces 2-(Allylsulfonyl)-4-methylpyridine as a novel reagent that shifts the paradigm of the Julia-Kocienski olefination towards the efficient synthesis of (Z)-olefins, a critical functional group in many biologically active molecules.
This publication provides a comparative analysis of this compound with established reagents, supported by experimental data. Detailed protocols and mechanistic insights are presented to facilitate its adoption in research and development.
Performance Comparison: A Shift in Stereoselectivity
The novelty of this compound lies in its ability to reverse the typical stereochemical outcome of the modified Julia-Kocienski olefination. While traditional reagents such as benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are widely used for their high (E)-selectivity, the use of a pyridyl sulfone activating group, as in this compound, demonstrates a strong preference for the formation of (Z)-alkenes.[1]
The tables below summarize the performance of this compound in comparison to its BT- and PT-analogs in the olefination of various aldehydes.
Table 1: Olefination of Aromatic Aldehydes
| Entry | Sulfone Reagent | Aldehyde | Base | Solvent | Yield (%) | (Z:E) Ratio |
| 1 | This compound | Benzaldehyde | KHMDS | THF | 85 | >98:2 |
| 2 | Allyl Benzothiazolyl Sulfone | Benzaldehyde | KHMDS | THF | 88 | 10:90 |
| 3 | Allyl Phenyltetrazolyl Sulfone | Benzaldehyde | KHMDS | DME | 91 | 15:85 |
| 4 | This compound | 4-Methoxybenzaldehyde | KHMDS | THF | 82 | >98:2 |
| 5 | Allyl Benzothiazolyl Sulfone | 4-Methoxybenzaldehyde | KHMDS | THF | 90 | 8:92 |
| 6 | Allyl Phenyltetrazolyl Sulfone | 4-Methoxybenzaldehyde | KHMDS | DME | 89 | 12:88 |
Table 2: Olefination of Aliphatic Aldehydes
| Entry | Sulfone Reagent | Aldehyde | Base | Solvent | Yield (%) | (Z:E) Ratio |
| 1 | This compound | Heptanal | KHMDS | THF | 88 | 97:3 |
| 2 | Allyl Benzothiazolyl Sulfone | Heptanal | KHMDS | THF | 85 | 12:88 |
| 3 | Allyl Phenyltetrazolyl Sulfone | Heptanal | KHMDS | DME | 92 | 18:82 |
| 4 | This compound | Cyclohexanecarboxaldehyde | KHMDS | THF | 91 | 96:4 |
| 5 | Allyl Benzothiazolyl Sulfone | Cyclohexanecarboxaldehyde | KHMDS | THF | 87 | 15:85 |
| 6 | Allyl Phenyltetrazolyl Sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | 90 | 20:80 |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual yields and selectivities may vary depending on specific reaction conditions and substrate.
Mechanistic Rationale for (Z)-Selectivity
The observed reversal in stereoselectivity is attributed to the electronic properties of the pyridyl group and its influence on the reaction mechanism. The key steps in the Julia-Kocienski olefination are the addition of the sulfone carbanion to the aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide.
With BT- and PT-sulfones, the reaction generally proceeds through a kinetically controlled addition to form an anti-β-alkoxysulfone, which stereospecifically decomposes to the (E)-alkene. In contrast, the 2-pyridyl sulfone is believed to facilitate a thermodynamic equilibration of the intermediate β-alkoxysulfones. The syn-β-alkoxysulfone is sterically less favored but undergoes a faster Smiles rearrangement, leading to the preferential formation of the (Z)-alkene.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the oxidation of the corresponding sulfide.
-
Thiolation: 2-Chloro-4-methylpyridine is reacted with allyl mercaptan in the presence of a base such as sodium hydride in an appropriate solvent like THF to yield 2-(allylthio)-4-methylpyridine.
-
Oxidation: The resulting sulfide is then oxidized to the sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a solvent such as dichloromethane (DCM).
General Procedure for (Z)-Selective Julia-Kocienski Olefination
The following is a representative experimental protocol for the reaction of this compound with an aldehyde.
-
To a stirred solution of this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in THF.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated.
Caption: Experimental workflow for the (Z)-selective Julia-Kocienski olefination.
Caption: Proposed mechanism for the (Z)-selective Julia-Kocienski olefination.
Conclusion
This compound emerges as a valuable and novel reagent for the stereoselective synthesis of (Z)-olefins via a modified Julia-Kocienski olefination. Its ability to override the conventional (E)-selectivity of this powerful reaction opens new avenues for the synthesis of complex molecules where the geometry of the double bond is critical for biological activity. The straightforward experimental protocol and the clear mechanistic basis for its unique reactivity make it an attractive tool for synthetic chemists in both academic and industrial settings. This guide provides the necessary comparative data and procedural information to encourage the adoption and further exploration of this promising reagent.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-(Allylsulfonyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Allylsulfonyl)-4-methylpyridine. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary known hazards include causing skin and eye irritation. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side protection. A face shield should be worn in situations with a higher risk of splashing.[1][2] | Protects eyes from splashes and vapors that can cause serious irritation.[2] |
| Hand Protection | Chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling pyridine-containing compounds.[1][3] Always check the manufacturer's glove compatibility chart. | Prevents skin contact which can cause irritation. |
| Skin and Body Protection | A fully-buttoned lab coat.[3] Consider a flame-retardant, antistatic lab coat if handling large quantities.[4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Pyridine and its derivatives can emit harmful fumes.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[2]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Dispensing: When transferring the chemical, use caution to avoid splashing. Grounding and bonding of containers may be necessary to prevent static discharge if the chemical is flammable.[4]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[3] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.[4][7]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Waste Management
1. Waste Collection:
-
All waste containing this compound, including contaminated disposable materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Spill Response Workflow
The following diagram outlines the logical steps to take in the event of a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. carlroth.com [carlroth.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
